tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h9-10H,4-8,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQFOBONHIXDOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373207 | |
| Record name | tert-Butyl [4-(aminomethyl)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177583-27-6, 1184918-37-3 | |
| Record name | tert-Butyl [4-(aminomethyl)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate. This bifunctional molecule is of significant interest in medicinal chemistry and drug development, primarily serving as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document collates available data on its physical characteristics, chemical behavior, and its role in targeted protein degradation. Detailed experimental protocols for the characterization of this and similar compounds are also provided, alongside visualizations to illustrate key concepts and experimental workflows.
Introduction
This compound, with the CAS number 177583-27-6, is a key building block in modern pharmaceutical research. Its structure incorporates a Boc-protected amine on a cyclohexane ring, which also bears a primary aminomethyl group. This unique arrangement allows for its use as a versatile linker in the construction of complex molecules, most notably PROTACs, which are designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. Understanding the physical and chemical properties of this linker is crucial for the rational design and synthesis of effective and stable therapeutic agents.
Physical Properties
The physical properties of this compound are essential for its handling, formulation, and application in synthetic chemistry. While experimentally determined data for some properties are not widely published, predicted values from various chemical databases provide a reliable estimation.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [1][2][3][4][5][6] |
| Molecular Weight | 228.33 g/mol | [1][2][7] |
| Appearance | White to off-white solid | [5][8] |
| Boiling Point (Predicted) | 342.4 ± 11.0 °C at 760 mmHg | [2][8] |
| Density (Predicted) | 1.01 ± 0.1 g/cm³ | [2][8] |
| pKa (Predicted) | 12.52 ± 0.40 | [2][8] |
| Water Solubility | Slightly soluble in water | [2][8] |
| Melting Point | Not available (solid at room temperature) | |
| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [8] |
Chemical Properties
The chemical behavior of this compound is largely dictated by its two key functional groups: the Boc-protected amine and the primary amine.
Reactivity
-
Primary Amine: The free aminomethyl group is nucleophilic and will readily react with electrophiles. This is the primary site for conjugation to a protein of interest (POI) ligand or an E3 ligase ligand during PROTAC synthesis. Common reactions include acylation, alkylation, and reductive amination.
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the amine on the cyclohexane ring. It is stable to a wide range of nucleophilic and basic conditions. This stability allows for selective reactions at the primary amine without affecting the protected amine.
-
Deprotection: The Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM), to reveal the free secondary amine. This allows for further functionalization at this position if required.
Stability
The compound is generally stable under standard laboratory conditions. However, it should be stored in a cool, dry place under an inert atmosphere to prevent degradation.[8] The carbamate linkage can be susceptible to hydrolysis under strong acidic or basic conditions, although the Boc group itself is designed for stability in a range of chemical environments.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound and similar organic compounds.
Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
A small amount of the finely powdered solid is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute).
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.
dot
Caption: Workflow for Melting Point Determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei.
Methodology (¹H and ¹³C NMR):
-
A small amount of the sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
The NMR tube is placed in the spectrometer.
-
For ¹H NMR, the spectrum is acquired, showing the chemical shift, integration (relative number of protons), and multiplicity (splitting pattern) for each unique proton environment.
-
For ¹³C NMR, the spectrum is acquired, showing the chemical shift for each unique carbon atom.
Expected Spectral Features:
-
¹H NMR: Signals corresponding to the protons of the tert-butyl group (a singlet around 1.4 ppm), the cyclohexane ring protons, the aminomethyl protons, and the NH proton of the carbamate.
-
¹³C NMR: Resonances for the carbons of the tert-butyl group, the quaternary carbon of the Boc group, the carbonyl carbon of the carbamate, and the carbons of the cyclohexane ring and the aminomethyl group.
dot ```dot graph experimental_workflow { label="NMR Spectroscopy Workflow"; labelloc="t"; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];
A [label="Dissolve Sample\nin Deuterated Solvent", fillcolor="#F1F3F4"]; B [label="Transfer to NMR Tube", fillcolor="#F1F3F4"]; C [label="Place in Spectrometer", fillcolor="#F1F3F4"]; D [label="Acquire Spectrum\n(¹H and ¹³C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Process and Analyze Data", fillcolor="#FBBC05", fontcolor="#202124"];
A -> B -> C -> D -> E; }
Caption: PROTAC Signaling Pathway.
Conclusion
This compound is a foundational building block in the development of targeted therapeutics. Its well-defined structure and predictable chemical reactivity make it an ideal linker for constructing PROTACs and other complex molecular architectures. While a complete set of experimentally verified physical data is not yet available in the public domain, the predicted values and general chemical principles outlined in this guide provide a strong basis for its effective use in research and development. The experimental protocols described herein offer a roadmap for the comprehensive characterization of this and similar molecules, ensuring the quality and reproducibility of future scientific endeavors.
References
- 1. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | C12H24N2O2 | CID 2756045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. americanelements.com [americanelements.com]
- 4. CAS 177583-27-6: tert-Butyl (trans-4-aminomethylcyclohexyl… [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. scbt.com [scbt.com]
- 8. This compound CAS#: 177583-27-6 [m.chemicalbook.com]
An In-depth Technical Guide to tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identity and Structure
IUPAC Name: tert-butyl N-[trans-4-(aminomethyl)cyclohexyl]carbamate[][2][3]
Chemical Structure:
Caption: General workflow for PROTAC synthesis.
PROTAC-Mediated Protein Degradation Pathway
The diagram below illustrates the general mechanism of action for a PROTAC molecule in inducing the degradation of a target protein.
Caption: PROTAC-mediated protein degradation pathway.
References
In-Depth Technical Guide: tert-Butyl N-[4-(aminomethyl)cyclohexyl]carbamate (CAS 177583-27-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synonyms, and relevant experimental contexts for the compound with CAS number 177583-27-6, known as tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate. This bifunctional molecule is of interest to researchers in medicinal chemistry and drug development, primarily as a linker in the synthesis of more complex bioactive molecules.
Chemical Properties and Synonyms
tert-Butyl N-[4-(aminomethyl)cyclohexyl]carbamate is a carbamate derivative of aminomethylcyclohexane. The presence of a Boc-protected amine and a free primary amine at opposite ends of a cyclohexane ring makes it a useful building block in organic synthesis.
Synonyms
The following is a list of commonly used synonyms for this compound:
-
tert-butyl (4-(aminomethyl)cyclohexyl)carbamate
-
N-[4-(aminomethyl)cyclohexyl]carbamic acid tert-butyl ester
-
trans-N-Boc-4-(aminomethyl)cyclohexylamine
-
tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
-
(trans-4-(Boc-amino)cyclohexyl)methanamine
-
trans-4-(Boc-amino)cyclohexylmethylamine
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 177583-27-6 | |
| Molecular Formula | C12H24N2O2 | [1] |
| Molecular Weight | 228.33 g/mol | [1] |
| IUPAC Name | tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | [1] |
| Boiling Point | 342.4 °C at 760 mmHg | |
| Density | 1.01 g/cm³ | |
| Flash Point | 160.9 °C | |
| InChI Key | NVQFOBONHIXDOC-UHFFFAOYSA-N | [1] |
| SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)CN | [1] |
Applications in Drug Discovery and Development
tert-Butyl N-[4-(aminomethyl)cyclohexyl]carbamate serves as a critical linker molecule in the synthesis of complex pharmaceutical agents. Its bifunctional nature allows for the conjugation of different molecular entities. A notable application is in the development of:
-
Antibody-Drug Conjugates (ADCs): This compound can be used to connect a cytotoxic payload to a monoclonal antibody, enabling targeted delivery of the therapeutic agent to cancer cells.
-
PROTACs (Proteolysis Targeting Chimeras): It can function as a linker to join a ligand for a target protein with a ligand for an E3 ubiquitin ligase, inducing the degradation of the target protein.[2]
Potential Biological Activity: Acetylcholinesterase Inhibition
Signaling Pathway: Acetylcholinesterase Inhibition
The diagram below illustrates the general mechanism of acetylcholinesterase inhibition by carbamate compounds.
Caption: General mechanism of acetylcholinesterase inhibition by a carbamate compound.
Experimental Protocols
While specific experimental protocols for CAS 177583-27-6 are not widely published, the following are representative methodologies for its synthesis and for assessing the biological activity of carbamates.
General Synthesis of tert-Butyl Carbamates
A common method for the synthesis of tert-butyl carbamates involves the reaction of a primary amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
Workflow for Boc Protection of an Amine
Caption: General workflow for the synthesis of a Boc-protected amine.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for screening compounds for AChE inhibitory activity.[3][4][5]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer. Prepare serial dilutions of the test compound.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to the appropriate wells. Include wells for a negative control (no inhibitor) and a positive control (a known AChE inhibitor).
-
Enzyme Addition: Add the AChE solution to all wells except for the blank.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[5]
-
Reaction Initiation: Add the ATCI substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10-15 minutes) using a microplate reader.[3] The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme).
Workflow for Acetylcholinesterase Inhibition Assay
Caption: Workflow for a typical acetylcholinesterase inhibition assay.
Conclusion
tert-Butyl N-[4-(aminomethyl)cyclohexyl]carbamate (CAS 177583-27-6) is a valuable synthetic intermediate with significant potential in the development of targeted therapeutics. Its utility as a linker in ADCs and PROTACs underscores its importance in modern medicinal chemistry. While specific biological activity data for this compound is limited in the public domain, its carbamate structure suggests a potential for acetylcholinesterase inhibition, which can be investigated using standard enzymatic assays. This guide provides a foundational understanding of its properties and applications for researchers in the field.
References
- 1. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | C12H24N2O2 | CID 2756045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Molecular weight and formula of trans-4-(Boc-amino)cyclohexanemethylamine.
A Technical Overview for Drug Development Professionals
trans-4-(tert-Butoxycarbonylamino)cyclohexanemethylamine is a versatile bifunctional molecule utilized as a key building block in medicinal chemistry and drug discovery. Its structure, featuring a cyclohexane scaffold with a protected amine and a primary amine-containing methyl group in a trans configuration, offers a valuable platform for the synthesis of a wide range of biologically active compounds. This guide provides an in-depth look at its chemical properties, synthesis, and applications.
Physicochemical Data
The fundamental properties of trans-4-(Boc-amino)cyclohexanemethylamine are summarized below. These data are critical for its application in chemical synthesis and for the characterization of its derivatives.
| Property | Value | Reference |
| Molecular Formula | C12H24N2O2 | [1] |
| Molecular Weight | 228.336 g/mol | [1] |
| CAS Number | 177583-27-6 | [1] |
| Appearance | Not specified, likely a solid or oil | |
| Solubility | Slightly soluble in water | [2][3] |
Synthesis and Experimental Protocols
The synthesis of trans-4-(Boc-amino)cyclohexanemethylamine typically involves the protection of one of the amino groups of trans-1,4-cyclohexanedimethanamine. A general synthetic approach is outlined below.
General Synthesis Workflow
Caption: Synthetic pathway for trans-4-(Boc-amino)cyclohexanemethylamine.
Experimental Protocol: Selective Boc Protection
This protocol describes a general method for the selective N-Boc protection of a diamine, which can be adapted for the synthesis of trans-4-(Boc-amino)cyclohexanemethylamine.
-
Dissolution: Dissolve trans-1,4-cyclohexanedimethanamine in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water in a reaction flask.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.0 equivalent) in the same solvent to the cooled solution of the diamine. The slow addition is crucial to favor mono-protection.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material and the formation of the desired mono-Boc protected product.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1 M HCl) to remove any unreacted diamine, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to isolate the pure trans-4-(Boc-amino)cyclohexanemethylamine.
Applications in Drug Discovery
trans-4-(Boc-amino)cyclohexanemethylamine serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[4][5] The presence of a protected amine and a free primary amine allows for selective chemical modifications, making it a valuable scaffold in drug design.
Logical Relationship in Drug Development
References
- 1. cenmed.com [cenmed.com]
- 2. trans-4-(Boc-amino)cyclohexylamine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. trans-4-(Boc-amino)cyclohexanemethylamine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
Solubility of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate in different solvents.
Technical Guide: Solubility of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a bifunctional molecule frequently utilized in synthetic and medicinal chemistry, particularly as a linker in the development of targeted therapies. An understanding of its solubility in various organic solvents is critical for its effective handling, reaction optimization, and purification.
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide outlines standardized experimental protocols for its determination. These methodologies will enable researchers to generate reliable, in-house data tailored to their specific experimental conditions.
Predicted Solubility Profile
This compound possesses both a bulky, hydrophobic tert-butoxycarbonyl (Boc) protecting group and a primary amine, lending it a degree of amphiphilicity. Based on its structure and data from similar compounds, it is expected to be soluble in a range of polar organic solvents. A related compound, trans-4-(tert-Butoxycarbonylaminomethyl)cyclohexanecarboxylic acid, is noted to be soluble in methanol.[1] General principles suggest that it would also likely be soluble in other polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2] Its solubility in water is expected to be slight.[3]
Quantitative Solubility Data
Precise solubility values must be determined experimentally. The following table provides a standardized template for recording quantitative solubility data.
| Solvent Name | Chemical Formula | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Observations |
| Methanol | CH₃OH | Polar Protic | 25 | To be determined | |
| Ethanol | C₂H₅OH | Polar Protic | 25 | To be determined | |
| Isopropanol | C₃H₈O | Polar Protic | 25 | To be determined | |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | 25 | To be determined | |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 25 | To be determined | |
| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | Polar Aprotic | 25 | To be determined | |
| Acetone | C₃H₆O | Polar Aprotic | 25 | To be determined | |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Moderately Polar | 25 | To be determined | |
| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | 25 | To be determined | |
| Toluene | C₇H₈ | Nonpolar | 25 | To be determined | |
| Hexane | C₆H₁₄ | Nonpolar | 25 | To be determined | |
| Water | H₂O | Polar Protic | 25 | To be determined |
Experimental Protocols
The following protocols provide standardized methods for determining both the qualitative and quantitative solubility of this compound.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (see table above)
-
Small test tubes or vials (e.g., 1.5 mL)
-
Vortex mixer
-
Pipettes
Procedure: [4]
-
Place a small, accurately weighed amount (e.g., 1-5 mg) of the compound into a test tube.
-
Add a small, measured volume of the selected solvent (e.g., 100 µL) to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble at that concentration.
-
If the solid has not completely dissolved, add another measured volume of the solvent and repeat the vortexing and observation steps.
-
Continue adding the solvent in a stepwise manner until the solid dissolves completely or a large volume of solvent has been added, indicating low solubility.
Quantitative Solubility Determination (Equilibrium Method)
This method determines the equilibrium solubility of the compound at a specific temperature.
Materials:
-
This compound
-
A selection of organic solvents
-
Scintillation vials or other sealable containers
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrumentation
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure: [4]
-
Add an excess amount of the compound to a vial, ensuring that there will be undissolved solid remaining at equilibrium.
-
Accurately add a known volume of the selected solvent to the vial.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker in a temperature-controlled environment (e.g., 25°C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
After the equilibration period, allow the vial to stand undisturbed for a short time to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the concentration of the diluted solution using a validated analytical method (e.g., HPLC).
-
Calculate the original solubility in mg/mL, accounting for the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for assessing the solubility of a chemical compound.
Caption: Workflow for determining compound solubility.
References
Spectroscopic Characterization of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Spectroscopic Overview
tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate (CAS RN: 177583-27-6) possesses a molecular formula of C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol .[1][2][3] Its structure features a cyclohexane ring with two substituents in a trans configuration: an aminomethyl group (-CH₂NH₂) and a tert-butoxycarbonyl (Boc) protected amine (-NHBoc). This combination of functional groups gives rise to characteristic signals in various spectroscopic analyses.
Structure:
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. These predictions are based on known chemical shifts and fragmentation patterns of the constituent functional groups.[4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.35 | Broad Singlet | 1H | -NH -Boc |
| ~ 3.40 | Broad Singlet | 1H | Cyclohexyl-CH -NHBoc |
| ~ 2.55 | Doublet | 2H | -CH₂ -NH₂ |
| ~ 1.95 | Multiplet | 2H | Cyclohexyl Axial Protons |
| ~ 1.80 | Multiplet | 2H | Cyclohexyl Axial Protons |
| ~ 1.44 | Singlet | 9H | -C(CH₃ )₃ |
| ~ 1.20 | Broad Singlet | 2H | -NH₂ |
| ~ 1.10 | Multiplet | 2H | Cyclohexyl Equatorial Protons |
| ~ 0.95 | Multiplet | 2H | Cyclohexyl Equatorial Protons |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155.5 | C =O (Carbamate) |
| ~ 79.2 | -C (CH₃)₃ |
| ~ 50.0 | Cyclohexyl-C H-NHBoc |
| ~ 47.0 | -C H₂-NH₂ |
| ~ 40.0 | Cyclohexyl-C H-CH₂NH₂ |
| ~ 34.0 | Cyclohexyl Carbons |
| ~ 30.0 | Cyclohexyl Carbons |
| ~ 28.4 | -C(C H₃)₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~ 3350 | Medium, Broad | N-H Stretch (Amine) |
| ~ 3290 | Medium, Broad | N-H Stretch (Carbamate) |
| 2920, 2850 | Strong | C-H Stretch (Aliphatic) |
| ~ 1685 | Strong | C=O Stretch (Carbamate) |
| ~ 1520 | Medium | N-H Bend (Amine/Carbamate) |
| ~ 1165 | Strong | C-O Stretch (Carbamate) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 229 | [M+H]⁺ (Protonated Molecule) |
| 173 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |
| 156 | [M - Boc + H]⁺ (Loss of the Boc group) |
| 114 | [M - NH₂Boc + H]⁺ |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data described above. Instrument parameters and sample preparation may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. For ¹H NMR, a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio should be used. For ¹³C NMR, a proton-decoupled pulse program is typically employed.
Infrared (IR) Spectroscopy
-
Sample Preparation: A solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., methanol), depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[7]
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal or salt plate should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Use a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecular ion.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like this compound.
Caption: General workflow for spectroscopic analysis.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Researchers are encouraged to use this information in conjunction with their own experimentally obtained data for accurate structural confirmation and purity assessment.
References
- 1. americanelements.com [americanelements.com]
- 2. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | C12H24N2O2 | CID 2756045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. acdlabs.com [acdlabs.com]
- 7. benchchem.com [benchchem.com]
Key reactive sites on the tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate molecule.
An In-depth Technical Guide to the Key Reactive Sites of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CAS: 177583-27-6, Molecular Formula: C₁₂H₂₄N₂O₂) is a bifunctional organic building block crucial in medicinal chemistry and pharmaceutical development.[1][2] Its structure, featuring a cyclohexane scaffold, is valuable for introducing rigidity and specific stereochemistry into molecular designs. The molecule is defined by two key functional groups with distinct and orthogonal reactivity: a nucleophilic primary amine and an acid-labile tert-butoxycarbonyl (Boc) protected amine. This differential reactivity allows for selective chemical modifications, making it a versatile intermediate in multi-step syntheses. This guide provides a detailed analysis of these reactive sites, including reaction mechanisms, quantitative data, and detailed experimental protocols.
Core Reactive Sites and Chemical Properties
The chemical behavior of this compound is dominated by the interplay between its two primary functional moieties.
Primary Reactive Sites:
-
The Primary Aminomethyl Group (-CH₂NH₂): This site is a potent nucleophile and a base, readily participating in reactions with a wide range of electrophiles.
-
The tert-Butoxycarbonyl (Boc) Group: This carbamate serves as a protecting group for the second amine. It is chemically robust under many conditions but is specifically designed to be cleaved by acid.[3]
Caption: Overview of the primary reactive sites on the molecule.
Site 1: The Nucleophilic Primary Aminomethyl Group
The terminal primary amine is the most nucleophilic center in the molecule, making it the primary target for electrophilic attack under neutral or basic conditions. Its reactivity is foundational to its use as a synthetic linker.
Key Reactions
-
N-Acylation: Forms a stable amide bond upon reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents). This is one of the most common transformations.[4]
-
Reductive Amination: Reacts with aldehydes or ketones to form an intermediate imine, which is subsequently reduced (e.g., with sodium borohydride or sodium triacetoxyborohydride) to yield a secondary amine.[5][6]
-
N-Alkylation: Reacts with alkyl halides to form secondary amines, though over-alkylation can be a challenge.
Data Presentation: N-Acylation Conditions
The following table summarizes representative conditions for the N-acylation of primary amines, which are applicable to the target molecule.
| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| 4-Bromobutyryl Chloride | Triethylamine | Dichloromethane (DCM) | 0 to RT | 2 - 4 | >90 (typical)[4] |
| Acetyl Chloride | Sodium Acetate | Brine/Acetone | Room Temperature | 1 | ~95[7] |
| Acetic Anhydride | Pyridine | None (Neat) | Room Temperature | <1 | >90 (typical)[8] |
Experimental Protocol: N-Acylation with an Acyl Chloride
This protocol describes a general procedure for the acylation of the primary amine on this compound.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Reaction: Cool the solution to 0 °C using an ice bath.
-
Addition: Slowly add the acyl chloride (e.g., 4-bromobutyryl chloride, 1.1 eq) dropwise to the stirred solution over 15-20 minutes.[4]
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, wash the reaction mixture sequentially with water, dilute aqueous HCl, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the product as needed via silica gel column chromatography or recrystallization.[4]
Caption: Experimental workflow for a typical N-acylation reaction.
Site 2: The Acid-Labile tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most common protecting groups for amines in organic synthesis. Its key feature is its stability in a wide range of chemical environments, including basic, nucleophilic, and reductive conditions, while being easily removed with acid.[3][9]
Deprotection Chemistry
The removal of the Boc group is an acid-catalyzed hydrolysis of the carbamate.[10] The mechanism proceeds through several key steps:
-
Protonation: The carbonyl oxygen of the carbamate is protonated by the acid.[3][11]
-
Cleavage: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[11][12]
-
Decomposition: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas and the free amine.[3]
-
Salt Formation: In the acidic medium, the newly liberated amine is protonated, typically yielding an amine salt (e.g., trifluoroacetate or hydrochloride salt) as the final product.[11]
Caption: Signaling pathway for the acid-catalyzed Boc deprotection.
Data Presentation: Boc Deprotection Conditions
Various acidic conditions can be employed for Boc removal, with the choice depending on the substrate's sensitivity to acid.
| Reagent | Solvent | Temperature (°C) | Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 0.5 - 2 h | Very common; volatile acid is easily removed.[10][13] |
| HCl (4M) | 1,4-Dioxane | Room Temperature | 1 - 4 h | Product is isolated as the hydrochloride salt.[10] |
| HCl (gas) | Ethyl Acetate | 0 °C to RT | 0.5 - 1 h | Clean reaction, precipitates the HCl salt. |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | 12 - 24 h | A milder Lewis acid alternative for sensitive substrates.[10] |
Experimental Protocol: Boc Deprotection with TFA
This protocol provides a standard procedure for removing the Boc group.
-
Preparation: Dissolve the Boc-protected substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA), typically in a 1:1 to 1:4 ratio of DCM:TFA, to the solution at room temperature.[3]
-
Reaction: Stir the reaction mixture for 30 minutes to 2 hours. Caution: The reaction evolves CO₂ gas; ensure the system is not sealed.[11]
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Isolation: Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess TFA.
-
Precipitation: Add a non-polar solvent, such as cold diethyl ether, to the residue to precipitate the amine trifluoroacetate salt.
-
Collection: Collect the solid product by filtration and wash with additional cold diethyl ether. Dry the product under vacuum.[3]
Conclusion: Strategic Application in Synthesis
The well-defined and orthogonal reactivity of the two amine-based functional groups in this compound makes it an exceptionally valuable tool for synthetic chemists. Researchers can selectively functionalize the primary amine with a wide array of electrophiles while the Boc-protected amine remains inert. Subsequently, the Boc group can be efficiently removed under mild acidic conditions to reveal a second primary amine, enabling further diversification or cyclization strategies. This predictable, two-stage reactivity is essential for the rational design and synthesis of complex molecules in drug discovery and materials science.
References
- 1. CAS 177583-27-6: tert-Butyl (trans-4-aminomethylcyclohexyl… [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. ijcrt.org [ijcrt.org]
- 9. benchchem.com [benchchem.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. jk-sci.com [jk-sci.com]
The Synthetic Heart of Neuropharmacological Innovation: A Technical Guide to tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the potential applications of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate in the field of neuropharmacology. While primarily utilized as a versatile chemical intermediate, its structural characteristics position it as a valuable starting material for the synthesis of novel therapeutics targeting the central nervous system. This document outlines its core properties, its role in synthetic chemistry, and explores its potential in the development of next-generation neuropharmacological agents.
Core Compound Properties
This compound is a bifunctional molecule featuring a cyclohexane ring that imparts conformational rigidity, a common strategy in drug design to enhance receptor selectivity and reduce off-target effects. The presence of a Boc-protected amine and a primary amine at opposite ends of the cyclohexane scaffold allows for sequential and controlled chemical modifications, making it an ideal building block for complex molecular architectures.
| Property | Value |
| Molecular Formula | C₁₂H₂₄N₂O₂ |
| Molecular Weight | 228.33 g/mol |
| CAS Number | 177583-27-6 |
| Appearance | White to off-white solid |
| Boiling Point | 342.4 °C at 760 mmHg |
| Density | 1.01 g/cm³ |
Synthetic Applications in Neuropharmacology
The primary utility of this compound lies in its role as a precursor for more complex, biologically active molecules. Its rigid cyclohexane core is a key feature in the design of compounds that mimic the conformation of endogenous neurotransmitters, such as γ-aminobutyric acid (GABA).
Synthesis of GABA Analogues
The structural similarity of the trans-4-(aminomethyl)cyclohexyl moiety to GABA makes this compound a valuable starting point for the synthesis of GABA analogues. These analogues are of significant interest for their potential to modulate GABAergic neurotransmission, a key pathway in regulating neuronal excitability. Dysregulation of this system is implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.
Experimental Workflow: General Synthesis of a GABA Analogue
The following diagram illustrates a generalized workflow for the synthesis of a novel GABA analogue using this compound as a starting material.
Experimental Protocol: Illustrative Synthesis
While specific protocols for a named, pharmacologically characterized neuroactive compound directly synthesized from this compound were not identified in the literature search, a general procedure for the initial acylation step can be outlined as follows:
-
Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the reaction mixture to act as a proton scavenger.
-
Acylation: Slowly add the desired acylating agent (e.g., an acid chloride or anhydride) to the solution at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up to remove excess reagents and byproducts, and purify the resulting intermediate using column chromatography.
Subsequent deprotection of the Boc group is typically achieved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid in an organic solvent), followed by further synthetic modifications as required.
Potential Neuropharmacological Signaling Pathways
Given its utility in the synthesis of GABA analogues, compounds derived from this compound are likely to interact with the GABAergic system. The primary targets would be GABA receptors, which are ligand-gated ion channels (GABA-A receptors) and G-protein coupled receptors (GABA-B receptors).
Conceptual Signaling Pathway: Modulation of GABA-A Receptor
The following diagram illustrates the conceptual signaling pathway of a hypothetical GABA-A receptor agonist derived from the core compound.
Future Directions and Conclusion
This compound is a chemical building block with significant untapped potential in neuropharmacology. Its rigid structure and versatile functional groups make it an attractive starting point for the development of novel therapeutics, particularly those targeting the GABAergic system. While there is a lack of publicly available data on the direct neuropharmacological activity of this compound or its immediate derivatives, its utility in synthetic campaigns for creating more complex molecules is clear.
Future research efforts should focus on the synthesis and pharmacological characterization of novel compounds derived from this scaffold. High-throughput screening of such a compound library against a panel of CNS targets could uncover new lead compounds for the treatment of a variety of neurological and psychiatric disorders. The development of detailed structure-activity relationships will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these new chemical entities.
A Technical Guide to tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate, a bifunctional molecule featuring a Boc-protected amine and a primary amine separated by a cyclohexane scaffold, has emerged as a critical building block in contemporary pharmaceutical research. Its unique structural properties make it an ideal linker molecule, particularly in the burgeoning field of targeted protein degradation. This technical guide provides an in-depth overview of the commercial availability, purity grades, and analytical methodologies for this compound. Furthermore, it details its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), highlighting its role in hijacking the cell's natural protein disposal machinery to combat disease.
Commercial Suppliers and Purity Grades
A variety of chemical suppliers offer this compound, typically with high purity suitable for research and development purposes. The most common purity grade available is ≥98%, often determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Below is a summary of some of the commercial suppliers and their offered grades.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | Analytical Method |
| Chem-Impex | 177583-27-6 | C₁₂H₂₄N₂O₂ | 228.33 | ≥ 99% | GC |
| American Elements | 177583-27-6 | C₁₂H₂₄N₂O₂ | 228.33 | High and Ultra-High Purity Forms (99% to 99.999%+) | Not Specified |
| CymitQuimica | 177583-27-6 | C₁₂H₂₄N₂O₂ | 228.33 | 97% | Not Specified |
| MOLBASE | 177583-27-6 | C₁₂H₂₄N₂O₂ | 228.33 | 98% | Not Specified |
| Santa Cruz Biotechnology | 192323-07-2 | C₁₂H₂₄N₂O₂ | 228.33 | Not Specified | Not Specified |
Experimental Protocols for Purity Analysis
Ensuring the purity of this compound is paramount for its successful application in synthesis. The following are detailed, generalized methodologies for key analytical techniques based on best practices for similar Boc-protected diamines and carbamates.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for assessing the purity of non-volatile and thermally labile compounds like this compound. A reversed-phase method is typically employed.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 95% B
-
25-30 min: Hold at 95% B
-
30.1-35 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection: UV at 210 nm or 220 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the carbamate group's thermal lability, GC-MS analysis can be challenging.[2] However, with careful optimization of the injection port temperature, it can be a valuable tool for purity assessment and identification of volatile impurities.
-
Instrumentation: A standard GC system coupled to a mass spectrometer.
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: Optimized to prevent thermal degradation, typically in the range of 200-250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp: 10°C/min to 300°C, hold for 6 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural confirmation and can also be used for purity assessment by identifying signals from impurities.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).[3]
-
Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.
-
-
¹H NMR Acquisition:
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Typical spectral width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
A higher sample concentration (20-50 mg) and a longer acquisition time are typically required.
-
Typical spectral width: 0-220 ppm.
-
Application in PROTAC Synthesis: A Logical Workflow
This compound serves as a versatile linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The logical workflow for synthesizing a PROTAC using this linker is depicted below.
Caption: Logical workflow for the synthesis of a PROTAC molecule.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The synthesized PROTAC molecule hijacks the ubiquitin-proteasome system to induce the degradation of a target protein. This process involves the formation of a ternary complex, ubiquitination of the target protein, and its subsequent recognition and degradation by the proteasome. A notable application is in the degradation of the Androgen Receptor (AR), a key driver in prostate cancer, using PROTACs like ARV-110 which incorporates a linker derived from this compound.[5][6]
Caption: Mechanism of PROTAC-mediated targeted protein degradation.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its commercial availability in high purity grades, coupled with well-established, albeit generalized, analytical methods for quality control, makes it a reliable component in the synthetic workflow. Its pivotal role as a linker in the development of PROTACs underscores its importance in the advancement of novel therapeutic modalities for a range of diseases, including cancer. The methodologies and workflows presented in this guide provide a solid foundation for researchers and scientists working with this key intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis [mdpi.com]
- 6. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate (CAS No. 177583-27-6), a versatile building block in pharmaceutical and chemical research.[1][2] Adherence to these guidelines is crucial for ensuring a safe laboratory environment. This compound is utilized in the synthesis of various biologically active molecules and as an intermediate in the development of novel therapeutics.[2]
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this chemical are corrosive and irritant properties.[3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding these hazards.
Table 1: GHS Hazard Classification [3]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |
GHS Pictograms:
Danger
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C12H24N2O2[1][2][3][4] |
| Molecular Weight | 228.33 g/mol [2][3] |
| Appearance | Off-white to white solid or crystalline powder[2][5][6] |
| Melting Point | 105 - 109 °C[5] |
| Boiling Point | 342.4 ± 11.0 °C (Predicted)[4] |
| Solubility | Insoluble in water[5], Slightly soluble in water[4] |
| Density | 1.01 ± 0.1 g/cm3 [4] |
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and prevent accidents.
3.1. Precautions for Safe Handling:
-
Engineering Controls: Use in a well-ventilated area.[7] Provide appropriate exhaust ventilation at places where dust is formed.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[7][8]
-
Hygiene Measures: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke when using this product.[7][8] Remove and wash contaminated clothing before reuse.[9]
-
General Handling: Avoid contact with skin, eyes, and clothing.[5][9] Avoid breathing dust, fume, gas, mist, vapors, or spray.[8] Avoid dust formation.[5][8][9]
3.2. Conditions for Safe Storage:
-
Storage Conditions: Keep container tightly closed in a dry, cool, and well-ventilated place.[5][9] Store at 0-8 °C.[2]
-
Incompatible Materials: Store away from strong oxidizing agents and acids.[5][7][9]
Exposure Controls and Personal Protection
Consistent use of personal protective equipment is the most effective way to protect oneself from the hazards of this chemical.
Table 3: Personal Protective Equipment (PPE) Recommendations
| Protection Type | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles conforming to EN166 or OSHA's 29 CFR 1910.133 regulations.[5][9] |
| Hand Protection | Wear protective gloves. Nitrile rubber is a suitable material.[9] Inspect gloves before use.[9] |
| Skin and Body Protection | Wear long-sleeved clothing.[9] |
| Respiratory Protection | No protective equipment is needed under normal use conditions with adequate ventilation.[5] If dust is generated, use a NIOSH-approved respirator. |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove person to fresh air and keep comfortable for breathing.[7] If not breathing, give artificial respiration.[5][9] Get medical attention if symptoms occur.[5] |
| Skin Contact | Take off immediately all contaminated clothing.[7] Wash off immediately with plenty of water for at least 15 minutes.[5][9] If skin irritation persists, call a physician.[5][9] |
| Eye Contact | Rinse cautiously with water for several minutes.[7] Remove contact lenses, if present and easy to do. Continue rinsing.[7] Immediately call a POISON CENTER or doctor.[7] |
| Ingestion | Rinse mouth.[7] Do NOT induce vomiting.[7] Clean mouth with water and drink plenty of water afterwards.[9] Get medical attention if symptoms occur.[9] |
Accidental Release Measures
In case of a spill, follow these procedures to mitigate the hazard.
-
Personal Precautions: Use personal protective equipment.[8] Avoid breathing dust.[8] Ensure adequate ventilation.[8] Evacuate personnel to safe areas.[8]
-
Environmental Precautions: Do not let product enter drains.[8][10]
-
Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[5] Contain and absorb spill with sand, earth, inert material, or vermiculite.[7]
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
Visualizing Safety Protocols
The following diagrams illustrate key workflows and relationships in the safe handling of this compound.
References
- 1. CAS 177583-27-6: tert-Butyl (trans-4-aminomethylcyclohexyl… [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | C12H24N2O2 | CID 2756045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols: Synthesis of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed standard protocol for the synthesis of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate, a key bifunctional linker molecule frequently utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other specialized chemical probes. The protocol is based on the selective N-tert-butyloxycarbonyl (Boc) protection of the primary amino group of trans-4-(aminomethyl)cyclohexylamine. This procedure is designed to be robust and reproducible, yielding the desired mono-protected product in high purity.
Introduction
The selective protection of one amino group in a diamine is a critical step in the synthesis of complex molecules where orthogonal functionalization is required. This compound is a valuable building block that features a Boc-protected amine and a free primary amine, attached to a cyclohexane scaffold. This arrangement allows for sequential chemical modifications, making it a versatile component in drug discovery and medicinal chemistry. The following protocol details a reliable method for its preparation using di-tert-butyl dicarbonate (Boc anhydride) as the protecting group source.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Compound | Molecular Weight ( g/mol ) | Molar Equivalents | Amount | Expected Yield (%) | Purity (%) |
| trans-4-(aminomethyl)cyclohexylamine | 128.22 | 1.0 | (user-defined) | - | >95 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.1 | (calculated) | - | >98 |
| Triethylamine (TEA) | 101.19 | 1.5 | (calculated) | - | >99 |
| This compound | 228.33 | - | (product) | 85-95 | >97 |
Experimental Protocol
This protocol is based on established methods for the Boc protection of primary amines.
Materials and Equipment
-
trans-4-(aminomethyl)cyclohexylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp for TLC visualization (or appropriate staining solution)
-
Standard laboratory glassware
Reaction Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-4-(aminomethyl)cyclohexylamine (1.0 eq) in a 2:1 mixture of anhydrous tetrahydrofuran (THF) and deionized water.
-
Addition of Base: Add triethylamine (TEA) (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Boc Anhydride: To the cooled and stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise over 5-10 minutes.
-
Reaction: Stir the reaction mixture vigorously at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 12-16 hours (overnight).
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane). The starting material and product should have different Rf values.
Work-up Procedure
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product is often of high purity. However, if further purification is required, it can be achieved by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane.
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
Application Notes: Utilizing tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate as a Rigid Linker Building Block in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Role and Advantages of the Building Block
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1] These molecules consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[2] The linker is a critical determinant of the PROTAC's efficacy, influencing its physicochemical properties and the stability of the ternary complex (POI-PROTAC-E3 ligase).[3][4]
tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is not a complete PROTAC linker but serves as a valuable linker building block .[5] Its key features include:
-
Rigid Scaffold: The trans-cyclohexyl group imparts rigidity to the linker, which can pre-organize the PROTAC into a bioactive conformation, potentially enhancing potency and selectivity.[3][6] Rigid linkers can lead to improved pharmacokinetic properties compared to overly flexible linkers like long PEG or alkyl chains.[7]
-
Orthogonal Functionality: It possesses two amine groups. One is a primary amine (-CH2NH2), and the other is protected as a tert-butyloxycarbonyl (Boc) carbamate. This differential protection allows for controlled, sequential conjugation to the POI and E3 ligase ligands, preventing unwanted side reactions.[8]
-
Improved Properties: Linkers containing cycloalkane structures like cyclohexane can enhance water solubility and metabolic stability, leading to better bioavailability.[6]
The trans stereochemistry results in a more linear, "stick-out" conformation compared to its cis counterpart, which can be crucial for achieving the optimal geometry for ternary complex formation.[9]
Synthetic Strategy and Protocols
The most common strategy for incorporating this building block is through sequential amide bond formation. This involves deprotecting one amine, coupling it to a carboxylic acid-functionalized ligand (either POI or E3), and then coupling the second amine to the other ligand.
This protocol outlines a two-step amide coupling process. The order of coupling (E3 ligand first vs. POI ligand first) may need to be optimized for specific projects depending on substrate solubility and reactivity.
Materials:
-
This compound
-
POI-ligand-COOH (Warhead with a carboxylic acid handle)
-
E3-ligand-COOH (E3 ligase ligand with a carboxylic acid handle)
-
Deprotection: Trifluoroacetic acid (TFA), Dichloromethane (DCM)
-
Coupling: HATU (or HBTU/EDC), DIPEA (or Et3N), Anhydrous DMF
-
Standard workup and purification reagents (EtOAc, NaHCO3 soln, brine, MgSO4, silica gel, HPLC solvents)
Procedure:
Step 1: Synthesis of Ligand-Linker Intermediate
-
Boc Deprotection:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M).
-
Add TFA (10 eq) dropwise at 0 °C.
-
Warm to room temperature and stir for 1-2 hours, monitoring by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo. Co-evaporate with DCM (3x) to remove excess TFA. The resulting TFA salt of the diamine is often used directly in the next step.
-
-
First Amide Coupling:
-
Dissolve the E3-ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected diamine TFA salt (1.1 eq) and additional DIPEA (2.0 eq) in DMF.
-
Stir at room temperature for 2-4 hours, monitoring by LC-MS.[10]
-
Upon completion, dilute the reaction with EtOAc and wash sequentially with saturated NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
Purify the resulting intermediate (E3-Linker-NH2) by flash column chromatography.
-
Step 2: Final PROTAC Assembly
-
Second Amide Coupling:
-
Dissolve the POI-ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 5 minutes.
-
Add a solution of the purified E3-Linker-NH2 intermediate (1.1 eq) from Step 1 in DMF.
-
Stir at room temperature for 2-12 hours until the reaction is complete (monitor by LC-MS).
-
Perform an aqueous workup as described in Step 1.
-
Purify the final PROTAC product by preparative HPLC to achieve high purity (>95%).
-
Characterize the final product by LC-MS and NMR.
-
Data Presentation: Evaluating PROTAC Performance
The efficacy of a novel PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key quantitative parameters include DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achievable).[5][11]
Table 1: Representative Data for PROTACs with Different Linker Scaffolds
The following table provides a template for summarizing and comparing quantitative data for PROTACs. Data is hypothetical and for illustrative purposes, showing how a rigid cyclohexyl linker might compare to more flexible PEG linkers.
| PROTAC ID | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC-A | BRD4 | VHL | Flexible (PEG4) | 25 | 90 | 1.5 |
| PROTAC-B | BRD4 | VHL | Flexible (PEG6) | 40 | 85 | 1.1 |
| PROTAC-C | BRD4 | VHL | Rigid (Cyclohexyl-based) | 15 | 95 | 4.2 |
| PROTAC-D | BTK | CRBN | Flexible (PEG3) | 50 | 92 | 2.0 |
| PROTAC-E | BTK | CRBN | Rigid (Cyclohexyl-based) | 22 | 96 | 5.5 |
Note: Lower DC50 and higher Dmax values indicate better degradation performance. Higher Papp values indicate better cell permeability.
Key Experimental Protocols for PROTAC Evaluation
This is the standard method to visualize and quantify the reduction in target protein levels.[1]
Procedure:
-
Cell Seeding & Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the supernatant for each sample using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration and prepare them with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[13]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.[12]
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[12]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection and Analysis:
These values are derived from the dose-response data generated in Protocol 2.
Procedure:
-
Data Plotting: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.[5]
-
Curve Fitting: Use a non-linear regression model, typically a four-parameter logistic (4PL) curve, to fit the data.[14] The 4PL equation is: Y = Bottom + (Top - Bottom) / (1 + (X / DC50)^HillSlope)
-
Parameter Calculation:
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Linkers for Linkerology - Enamine [enamine.net]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Note: Experimental Protocols for the Boc Deprotection of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, valued for its stability across a range of chemical conditions and its straightforward removal under acidic conditions.[1][2][3] This application note provides detailed experimental protocols for the deprotection of tert-butyl (trans-4-(aminomethyl)cyclohexyl)carbamate to yield the corresponding diamine, trans-4-(aminomethyl)cyclohexylamine. The efficient cleavage of the Boc group is a critical step in synthetic pathways where the primary amine needs to be available for subsequent reactions, such as in the development of pharmaceutical agents.[2][4] Two common and robust methods using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) are presented.
The general mechanism for acid-catalyzed Boc deprotection involves the initial protonation of the carbamate's carbonyl oxygen.[1][5][6] This is followed by the departure of a stable tert-butyl cation and the formation of a transient carbamic acid, which readily decarboxylates to yield the free amine and carbon dioxide.[1][5][6]
Data Presentation: Comparison of Deprotection Protocols
The following table summarizes the key parameters for the two primary methods of Boc deprotection for this substrate. The choice of method often depends on the acid sensitivity of other functional groups in the molecule and the desired final form of the product (free amine vs. hydrochloride salt).[1]
| Parameter | Protocol 1: Trifluoroacetic Acid (TFA) | Protocol 2: Hydrochloric Acid (HCl) |
| Acid Reagent | Trifluoroacetic Acid (TFA) | 4M Hydrogen Chloride (HCl) in 1,4-Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Typical Concentration | 20-50% TFA in DCM (v/v)[1][7] | Substrate dissolved directly in 4M HCl/Dioxane |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Reaction Time | 30 minutes - 4 hours[1][7] | 1 - 4 hours[7] |
| Work-up Procedure | Solvent evaporation, neutralization with base (e.g., NaHCO₃), and extraction.[7][8] | Precipitation of the salt, filtration, and washing with ether.[2][7] |
| Product Form | Free Diamine | Dihydrochloride Salt |
| Advantages | Fast and effective; volatile reagents are easy to remove.[1] | Often yields a crystalline salt that is easy to isolate by filtration.[7] |
| Disadvantages | Requires a separate neutralization step; TFA is highly corrosive. | The resulting HCl salt may require a separate step to be converted to the free base. |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes the removal of the Boc group to yield the free diamine after a basic work-up.
Materials and Reagents:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate or other suitable extraction solvent
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.[2]
-
Acid Addition: Cool the stirred solution to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) dropwise to the solution to reach a final concentration of 25-50% (v/v).[1][7]
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.[1] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[7]
-
Work-up and Neutralization: Dissolve the resulting residue in ethyl acetate. Carefully add saturated aqueous NaHCO₃ solution to neutralize the remaining acid (Caution: CO₂ evolution). Continue adding the basic solution until the aqueous layer is neutral or slightly basic (pH > 7).
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product, trans-4-(aminomethyl)cyclohexylamine, as a free base.[7]
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is effective for generating the dihydrochloride salt of the product, which often precipitates from the reaction mixture, simplifying isolation.[7]
Materials and Reagents:
-
This compound
-
4M HCl in 1,4-Dioxane solution
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1 equivalent).
-
Acid Addition: Add the 4M solution of HCl in 1,4-dioxane.[7] A typical volume is 10-20 mL per gram of substrate. Stir the resulting solution or suspension at room temperature.
-
Reaction and Precipitation: Stir the mixture for 1-4 hours at room temperature.[7] The product, trans-4-(aminomethyl)cyclohexylamine dihydrochloride, will often precipitate as a white solid. Monitor the reaction's progress by TLC or LC-MS.
-
Isolation: Upon completion, add diethyl ether to the mixture to further encourage precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold diethyl ether to remove any soluble impurities.[2] Dry the white solid under vacuum to obtain the final product as the dihydrochloride salt.
Mandatory Visualization
The following diagrams illustrate the general mechanism of acid-catalyzed Boc deprotection and the experimental workflow.
Caption: General mechanism of acid-catalyzed Boc deprotection.
Caption: Logical workflow for Boc deprotection experiments.
References
Role of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate in the synthesis of Edoxaban.
Note on the Submitted Topic
The provided topic, "Role of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate in the synthesis of Edoxaban," contains a factual inaccuracy. Based on a comprehensive review of patent literature and process chemistry documents, the key cyclohexane-based intermediate used in the synthesis of Edoxaban is tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate or its oxalate salt.[1][2][3][] This molecule features a cis-diamine structure on the cyclohexane ring, which is crucial for the final drug's stereochemistry and efficacy. The requested compound, this compound, has a trans configuration and is not documented as an intermediate in the known synthetic routes for Edoxaban.
Therefore, the following application notes have been created to address the user's underlying interest in Edoxaban synthesis by focusing on the correct, scientifically validated key intermediate.
Application Notes and Protocols: The Role of tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate in Edoxaban Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Edoxaban is a potent, orally bioavailable direct factor Xa (FXa) inhibitor used for the prevention and treatment of thromboembolic disorders.[5] Its synthesis is a complex, multi-step process where the precise assembly of key fragments is critical. A pivotal intermediate in this synthesis is tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate.[1][3] This document provides detailed application notes on the role of this intermediate, including experimental protocols for its coupling and subsequent deprotection steps, quantitative data, and workflow visualizations to guide researchers in the field.
Introduction to the Key Intermediate
The synthesis of Edoxaban involves the formation of two critical amide bonds.[6] The intermediate, tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, serves as the chiral core of the molecule. Its structure contains two amine groups with differentiated reactivity: one is a primary amine that acts as a nucleophile, while the other is protected as a tert-butoxycarbonyl (Boc) carbamate. This Boc protection is essential to prevent side reactions and to direct the acylation to the desired primary amine, ensuring a high-yield, regioselective synthesis.[7]
Synthesis Workflow and the Role of the Intermediate
The primary role of the intermediate is to couple with an activated carboxylic acid, 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid, to form the first amide bond. This reaction produces a Boc-protected precursor of Edoxaban. The Boc group is then removed under acidic conditions to reveal a new primary amine, which is subsequently coupled with the second key fragment, 5-methyl-4,5,6,7-tetrahydro[8][9]thiazolo[5,4-c]pyridine-2-carboxylic acid, to complete the synthesis of the Edoxaban free base.[6][8]
Caption: General synthetic workflow for Edoxaban.
Experimental Protocols
The following protocols are generalized from common methods found in patent literature.[6][10] Researchers should optimize conditions based on their specific laboratory setup and scale.
Protocol 1: Synthesis of Boc-Protected Intermediate (Amide Coupling Step 1)
This protocol describes the coupling of the key diamine intermediate with 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid.
Materials:
-
tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate (1.0 eq)
-
2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid (1.0-1.2 eq)
-
Coupling Agent: 1,1'-Carbonyldiimidazole (CDI) or EDC/HOBt
-
Base: Pyridine or Triethylamine (TEA) (2.0-4.0 eq)
-
Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Purified Water
-
Brine Solution
Procedure:
-
To a stirred solution of 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid in anhydrous DCM, add CDI (1.0-1.2 eq) and pyridine (1.0 eq).
-
Stir the mixture at room temperature (20-25 °C) for 1-2 hours to form the activated acid intermediate.[6]
-
Add tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate and additional pyridine (2.0 eq).
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding purified water.
-
Separate the organic phase. Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by recrystallization or column chromatography to obtain the pure Boc-protected intermediate.
Protocol 2: Boc-Deprotection
This protocol describes the removal of the Boc protecting group to prepare the intermediate for the final coupling step.
Materials:
-
Boc-Protected Intermediate from Protocol 1
-
Acid: Trifluoroacetic acid (TFA), methanesulfonic acid (MSA), or HCl in dioxane/acetonitrile.[9][10]
-
Solvent: Dichloromethane (DCM) or Acetonitrile
Procedure:
-
Dissolve the Boc-protected intermediate in DCM or acetonitrile.
-
Add methanesulfonic acid (3.0-5.0 eq) to the solution at room temperature.[10]
-
Stir the reaction for 2-3 hours. Monitor deprotection completion by LC-MS.
-
This resulting solution containing the amine salt can often be used directly in the next step after neutralization ("one-pot" method) or the product can be isolated.[10]
-
To isolate, concentrate the solvent and precipitate the amine salt by adding a non-polar solvent like diethyl ether, followed by filtration.
Data Presentation
The following table summarizes representative quantitative data for the key transformations. Yields and purity are highly dependent on reaction scale, purity of starting materials, and purification methods.
| Parameter | Step 1: Amide Coupling | Step 2: Boc Deprotection |
| Stoichiometry | ||
| Key Amine Intermediate | 1.0 eq | 1.0 eq |
| Carboxylic Acid | 1.1 eq | - |
| Coupling Agent (CDI) | 1.2 eq | - |
| Base (Pyridine) | 3.0 eq | - |
| Acid (MSA) | - | 4.0 eq |
| Reaction Conditions | ||
| Solvent | Dichloromethane | Acetonitrile |
| Temperature | 20-25 °C | 25 °C |
| Reaction Time | 2-4 hours | 2-3 hours |
| Typical Outcome | ||
| Yield (after purification) | 85-92% | >95% (often used in situ) |
| Purity (by HPLC) | >99% | >99% |
Logical Relationship of Synthetic Strategy
The core strategy relies on the principle of amine protection to achieve regioselective acylation.
Caption: Chemical logic of the Edoxaban synthesis.
Conclusion
The successful synthesis of Edoxaban is critically dependent on the use of the chiral intermediate tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate. The Boc-protection strategy enables a controlled, step-wise construction of the final molecule, ensuring high regioselectivity and purity. The protocols and workflows detailed in this document provide a robust framework for researchers engaged in the synthesis of Edoxaban and related pharmaceutical compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ODM tert-Butyl[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]ca Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 3. nbinno.com [nbinno.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. JP2019210273A - Method of producing edoxaban - Google Patents [patents.google.com]
- 7. CN111606827A - Method for preparing chiral amine intermediate of edoxaban - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. CN104761571A - Synthesis method of edoxaban - Google Patents [patents.google.com]
- 10. CN112940012B - Preparation method of edoxaban and intermediate thereof - Google Patents [patents.google.com]
Application Notes: Utilizing tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate to Introduce a Rigid Cyclohexyl Spacer in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In modern drug design, particularly in the development of targeted therapies like Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target-binding moiety to the E3 ligase-recruiting element is of critical importance. The composition, length, and rigidity of this linker can significantly influence the physicochemical properties, ternary complex formation, and overall efficacy of the resulting molecule. tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is a valuable building block for introducing a rigid, trans-configured cyclohexyl spacer. This rigidity can help to control the spatial orientation of the connected ligands, potentially leading to improved binding affinity and selectivity.[1][2]
The tert-butyloxycarbonyl (Boc) protecting group on one of the amino functionalities allows for a modular and controlled synthetic approach. The primary amine can be used for initial coupling reactions, followed by the deprotection of the Boc group to reveal a second amine for subsequent modifications. This application note provides detailed protocols for the key chemical transformations involving this spacer and discusses its application in the context of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription.
Physicochemical Properties and Design Considerations
The trans-cyclohexyl moiety provides a non-planar, rigid structure, which contrasts with more flexible aliphatic or polyethylene glycol (PEG) linkers. This rigidity can be advantageous in pre-organizing the molecule into a conformation favorable for binding to both the target protein and the E3 ligase.[1][2] The choice of a rigid spacer can impact solubility and permeability, which are critical parameters in drug design.
| Property | Value/Description | Source |
| Molecular Formula | C12H24N2O2 | [3] |
| Molecular Weight | 228.33 g/mol | [3] |
| Appearance | White to off-white solid | N/A |
| Key Structural Feature | trans-1,4-disubstituted cyclohexane | [4] |
| Solubility | Moderate to high polarity due to amine and carbamate groups | [4] |
Application in PROTAC Synthesis: Targeting BRD4
BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that acts as an epigenetic reader, regulating the transcription of key oncogenes such as c-Myc.[5] PROTACs that induce the degradation of BRD4 have shown significant therapeutic potential in various cancers.[1][6] The following protocols outline a synthetic workflow for constructing a BRD4-targeting PROTAC using the cyclohexyl spacer.
Experimental Protocols
1. Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free diamine, which can then be used in subsequent coupling reactions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield trans-4-(aminomethyl)cyclohexanamine.
Expected Outcome: The deprotected product is typically obtained in high yield (>95%) and can be used in the next step without further purification.
2. Amide Coupling of the Cyclohexyl Spacer to a Carboxylic Acid-Functionalized Ligand
This protocol details the coupling of the primary amine of the spacer to a carboxylic acid, for example, a derivative of the BRD4 inhibitor JQ1. This procedure is adapted from a similar synthesis.[5]
Materials:
-
trans-4-(Aminomethyl)cyclohexanamine (from step 1)
-
Carboxylic acid-functionalized ligand (e.g., JQ1-carboxylic acid) (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling reagent
-
Acetonitrile or Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the carboxylic acid-functionalized ligand (1.05 eq) in anhydrous acetonitrile (e.g., 5 mL per mmol of the amine).
-
Add the trans-4-(aminomethyl)cyclohexanamine (1.0 eq) to the solution.
-
Heat the resulting mixture to approximately 50 °C.
-
Slowly add triethylamine (0.5 eq).
-
Continue stirring at an elevated temperature (e.g., 60-70 °C) for 7-8 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, the reaction mixture can be worked up by dilution with an organic solvent like ethyl acetate, followed by washing with water and brine.
-
The crude product is then purified by flash column chromatography on silica gel.
Quantitative Data from an Analogous Synthesis: [5]
| Parameter | Value |
| Reactant A | tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate |
| Reactant B | ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate |
| Solvent | Acetonitrile |
| Base | Triethylamine |
| Temperature | 70 °C |
| Reaction Time | 7 hours |
| Yield | 87.1% |
| Purity (HPLC) | 98.29% |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of a BRD4-targeting PROTAC.
BRD4 Signaling Pathway and PROTAC Mechanism of Action
BRD4 is a crucial protein that binds to acetylated histones at super-enhancers and promoters, thereby recruiting the transcriptional machinery to drive the expression of oncogenes like c-Myc.[1][5] A BRD4-targeting PROTAC works by inducing the degradation of BRD4, which disrupts this process.
References
- 1. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | C12H24N2O2 | CID 2756045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 177583-27-6: tert-Butyl (trans-4-aminomethylcyclohexyl… [cymitquimica.com]
- 5. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 6. explorationpub.com [explorationpub.com]
Application Notes and Protocols for the Coupling of Primary Amines with tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of a urea bond is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and materials. The coupling of primary amines with tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is a key step in the synthesis of more complex molecules, where this bifunctional linker provides a valuable scaffold. The tert-butyloxycarbonyl (Boc) protecting group allows for the selective reaction of the primary amine, with the potential for subsequent deprotection and further functionalization of the carbamate nitrogen.
These application notes provide detailed protocols for the coupling of primary amines with this compound to form unsymmetrical ureas. The primary methodologies discussed involve the in situ generation of an isocyanate from the Boc-protected amine of the starting material, which then readily reacts with a primary amine.
Reaction Principle: In Situ Isocyanate Formation
The direct coupling of a primary amine with the free amine of this compound to form a urea is not a direct reaction. The most effective strategies involve the conversion of the Boc-protected amine functionality into a highly reactive isocyanate intermediate. This isocyanate is not isolated but is generated in situ and immediately trapped by the primary amine present in the reaction mixture to yield the desired urea product. Two primary methods for this transformation are highlighted in these notes.
Summary of Reaction Conditions
The following table summarizes various reaction conditions for the synthesis of ureas from Boc-protected amines and primary amines, based on established literature.
| Method | Reagents | Solvent(s) | Base(s) | Temperature | Typical Yields | Reference(s) |
| Method 1 | 2-Chloropyridine, Trifluoromethanesulfonyl anhydride (Tf₂O) | Dichloromethane (DCM) | 2-Chloropyridine (acts as base) | 0 °C to rt | 70-95% | [1][2][3] |
| Method 2 | Lithium tert-butoxide (t-BuOLi) | Toluene | Lithium tert-butoxide (acts as base) | 110 °C | 85-95% | [4][5] |
| Alternative Method | Carbonyldiimidazole (CDI) | DMF, THF, or DCM | Not required | Room Temperature | Variable | [6] |
| Alternative Method | Triphosgene | DCM, Toluene | Tertiary amine (e.g., Et₃N) | 0 °C to rt | Variable | [6] |
Experimental Protocols
Protocol 1: Urea Synthesis via In Situ Isocyanate Generation with 2-Chloropyridine and Trifluoromethanesulfonyl Anhydride
This protocol is adapted from the work of Kokotos and Spyropoulos and provides a highly efficient one-pot synthesis of unsymmetrical ureas from Boc-protected amines.[1][2][3]
Materials:
-
This compound
-
Primary amine of choice
-
2-Chloropyridine
-
Trifluoromethanesulfonyl anhydride (Tf₂O)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DCM under an inert atmosphere at 0 °C, add 2-chloropyridine (2.0 eq.).
-
Slowly add trifluoromethanesulfonyl anhydride (1.1 eq.) dropwise to the stirred solution. The reaction mixture is typically stirred at 0 °C for 20 minutes.
-
Add the primary amine (1.2 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired urea.
Protocol 2: Urea Synthesis via In Situ Isocyanate Generation with Lithium tert-Butoxide
This protocol is based on a sustainable and efficient method for the direct conversion of Boc-protected amines to ureas.[4][5]
Materials:
-
This compound
-
Primary amine of choice
-
Lithium tert-butoxide (t-BuOLi)
-
Anhydrous Toluene
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) and the primary amine (2.5 eq.) in anhydrous toluene, add lithium tert-butoxide (1.2 eq.) under an inert atmosphere.
-
Heat the reaction mixture to 110 °C and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired urea.
Visualizations
Caption: General workflow for the one-pot synthesis of unsymmetrical ureas.
References
- 1. One-pot synthesis of ureas from Boc-protected amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 3. One-Pot Synthesis of Ureas from Boc-Protected Amines [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring Reactions of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed analytical methods for monitoring chemical reactions involving tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate. This bifunctional molecule is a critical building block in medicinal chemistry, frequently utilized as a linker in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).[1] The protocols herein describe the application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for reaction monitoring, purity assessment, and structural confirmation.
Introduction
This compound (MW: 228.33 g/mol , Formula: C₁₂H₂₄N₂O₂) possesses two key reactive sites: a primary amine and a Boc-protected amine.[2][3] The Boc (tert-butoxycarbonyl) group is a widely used protecting group that is stable under many conditions but can be readily removed under acidic conditions, allowing for sequential functionalization of the two amine groups.[4] This differential reactivity is fundamental to its use in multi-step syntheses.
Accurate and robust analytical methods are essential for monitoring the consumption of starting materials, the formation of intermediates, and the final product's purity and identity. This document outlines validated protocols for these purposes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the progress and purity of reactions involving this compound. Due to the absence of a strong UV chromophore, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is recommended over a standard UV detector for accurate quantification and detection of impurities.
HPLC-ELSD Method
Application: Baseline separation of the starting material from potential reactants (e.g., carboxylic acids) and products (e.g., amides).
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, and ELSD.
-
Column: Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
ELSD Settings:
-
Nebulizer Temperature: 30 °C
-
Evaporator Temperature: 50 °C
-
Gas Flow Rate: 1.5 SLM (Standard Liters per Minute)
-
Sample Preparation:
-
Aliquots of the reaction mixture (approx. 5 µL) are taken at specified time points.
-
The aliquot is diluted with 1 mL of a 50:50 mixture of Acetonitrile/Water.
-
The sample is vortexed and then filtered through a 0.22 µm syringe filter into an HPLC vial.
Data Presentation:
| Compound | Expected Retention Time (min) |
| Carboxylic Acid (Reactant) | ~5-8 |
| This compound | ~10-12 |
| Amide Product | ~15-18 |
Note: Retention times are approximate and should be confirmed with standards on the specific system.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the most powerful tool for monitoring these reactions, providing both separation and mass identification, thus confirming the molecular weight of reactants, intermediates, and products.
LC-MS Protocol
Application: To confirm the identity of species in a reaction mixture by their mass-to-charge ratio (m/z) and to monitor reaction progress.
Experimental Protocol:
-
LC System: Utilize the same LC method as described in Section 2.1.
-
Mass Spectrometer: Electrospray Ionization (ESI) source coupled to a Quadrupole or Time-of-Flight (TOF) mass analyzer.
-
ESI-MS Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/Hr
-
Scan Range: 100-1000 m/z
-
Sample Preparation:
Prepare samples as described in Section 2.1, but with a final concentration of approximately 1-10 µg/mL in the initial mobile phase composition.[5]
Data Presentation:
| Compound | Formula | Molecular Weight | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | C₁₂H₂₄N₂O₂ | 228.33 | 229.19 | 173.15 ([M+H-C₄H₈]⁺), 129.13 ([M+H-Boc]⁺) |
| Example Reactant: Ibuprofen | C₁₃H₁₈O₂ | 206.28 | 207.14 | 161.10 |
| Example Product: Amide | C₂₅H₄₀N₂O₃ | 416.60 | 417.31 | 361.25, 317.26, 229.19 |
Note: Fragmentation of the Boc group often involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[6][7] The primary amine is a common site for protonation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for detailed structural elucidation of the starting material and the final product, confirming that the desired chemical transformation has occurred at the correct position.
NMR Protocol
Application: Structural confirmation of starting material and purified product.
Experimental Protocol:
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a standard proton-decoupled carbon spectrum.
Data Presentation:
Table: ¹H and ¹³C NMR Chemical Shift Assignments for this compound *
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Boc Group | ||
| -C(CH ₃)₃ | 1.44 (s, 9H) | 28.4 |
| -C (CH₃)₃ | - | 79.2 |
| -C=O | - | 156.1 |
| Cyclohexyl Ring | ||
| -CH -NHBoc | 3.45 (br s, 1H) | 50.8 |
| -CH -CH₂NH₂ | 1.48 (m, 1H) | 43.5 |
| Axial Protons | 1.05 (m, 4H) | 36.3 |
| Equatorial Protons | 1.85 (m, 4H) | 30.5 |
| Aminomethyl Group | ||
| -CH ₂NH₂ | 2.55 (d, 2H) | 46.2 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The disappearance of the -CH₂NH₂ signal at 2.55 ppm and the appearance of a new amide proton (N-H) signal would indicate a successful reaction at the primary amine.
Reaction Monitoring Workflow & Visualization
A common reaction involving this compound is amide bond formation with a carboxylic acid, a key step in building PROTACs.[8] The workflow for monitoring such a reaction is outlined below.
Caption: Workflow for Amide Coupling Reaction Monitoring.
Logical Pathway for Method Selection
The choice of analytical method depends on the information required at each stage of the research and development process.
Caption: Decision Tree for Analytical Method Selection.
Conclusion
The analytical methods detailed in these application notes provide a comprehensive framework for monitoring reactions involving this compound. The combined use of HPLC, LC-MS, and NMR allows for robust process control, accurate purity determination, and unambiguous structural confirmation, ensuring the quality and success of multi-step synthetic campaigns in drug discovery and development.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | C12H24N2O2 | CID 2756045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes: The Role of tert-Butyl Carbamate Derivatives in Anti-Inflammatory Drug Discovery
Introduction
While direct studies on the anti-inflammatory properties of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate are not extensively available in current literature, its structural motifs are featured in novel synthetic compounds exhibiting significant anti-inflammatory activity. This document provides insights into the application of a closely related series of compounds, tert-butyl (substituted benzamido)phenylcarbamate derivatives, as a case study for researchers in drug development. These derivatives have been synthesized and evaluated for their in vivo anti-inflammatory effects, suggesting the potential of the tert-butyl carbamate scaffold in designing new therapeutic agents. The protocols and data presented herein are derived from studies on these analogous compounds and serve as a guide for similar research endeavors.
The primary role of this compound in a broader drug discovery context appears to be as a PROTAC (Proteolysis Targeting Chimera) linker, used in the synthesis of molecules that target specific proteins for degradation.[1][2] This highlights its utility as a versatile building block in medicinal chemistry.
Case Study: tert-Butyl (substituted benzamido)phenylcarbamate Derivatives
A series of novel tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives were synthesized and demonstrated promising in vivo anti-inflammatory activity.[3][4][5] These compounds were evaluated using the carrageenan-induced rat paw edema model, a standard and widely accepted method for screening potential anti-inflammatory drugs.[3][4][5]
Quantitative Data Summary
The anti-inflammatory activity of the synthesized phenylcarbamate derivatives was quantified as the percentage inhibition of paw edema in rats. The results for the most potent compounds are summarized below in comparison to the standard drug, indomethacin.
| Compound ID | Substituent Group | Time (hours) | % Inhibition of Edema |
| 4i | 4-Trifluoromethyl | 9 | 54.239% |
| 4a | 4-Fluoro | 9 | 54.130% |
| Indomethacin | - | 3 | (Standard Drug) |
Table 1: In vivo anti-inflammatory activity of selected tert-butyl (substituted benzamido)phenylcarbamate derivatives.[3][4][5]
Experimental Protocols
General Synthesis of tert-Butyl 2-(substituted benzamido)phenylcarbamate Derivatives (4a-4j)
This protocol outlines the general procedure for the synthesis of the title compounds through the condensation of tert-butyl 2-aminophenylcarbamate with various substituted carboxylic acids.[3][4]
Workflow Diagram:
Caption: General synthesis workflow for phenylcarbamate derivatives.
Materials:
-
Substituted benzoic acid (1.0 eq)
-
tert-Butyl 2-aminophenylcarbamate (1.1 eq)
-
N,N-dimethylformamide (DMF)
-
N,N-diisopropylethylamine (DIPEA) (1.5 eq)
-
1-(3-dimethylaminopropyl)-3-ethylcarbodiimide HCl (EDCI) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.5 eq)
-
Petroleum ether
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted benzoic acid (1.0 eq) in N,N-dimethylformamide in a flask and cool the solution to 0°C with stirring.[4]
-
To the cooled solution, add DIPEA (1.5 eq), tert-butyl 2-aminophenylcarbamate (1.1 eq), EDCI (1.5 eq), and HOBt (1.5 eq) successively.[4]
-
Continue stirring the reaction mixture at 0°C for 30 minutes.[4]
-
Allow the reaction mixture to warm to room temperature and continue stirring for 3 hours to complete the reaction.[4]
-
Upon completion, purify the product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[4]
In Vivo Anti-inflammatory Activity Assay: Carrageenan-Induced Rat Paw Edema
This protocol describes the evaluation of the anti-inflammatory activity of the synthesized compounds in a rat model.[3][4][5]
Workflow Diagram:
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Incorporation of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate into Advanced Polymer Structures
Audience: Researchers, scientists, and drug development professionals.
Introduction: The monomer tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is a valuable building block for the synthesis of advanced functional polymers. Its unique structure combines a rigid, non-aromatic cyclohexane core with a primary amine protected by a tert-butoxycarbonyl (Boc) group. This configuration allows for initial polymer synthesis via the free aminomethyl group, followed by a straightforward deprotection step to reveal a reactive primary amine. This pendant amine can then be used for conjugating drug molecules, targeting ligands, or other functional moieties. The trans stereochemistry of the cyclohexane ring imparts a defined, linear rigidity to the polymer backbone, influencing properties such as thermal stability and chain packing. These characteristics make the resulting polymers highly suitable for biomedical applications, including drug delivery systems, specialty coatings, and advanced biomaterials.
Polymers can be synthesized via step-growth polymerization, typically through polycondensation to form polyamides or polyaddition to form polyureas. The choice of comonomer (e.g., diacyl chloride for polyamides, diisocyanate for polyureas) allows for fine-tuning the final properties of the material.
Logical Workflow for Polymer Synthesis and Functionalization
The overall strategy involves a two-stage process. First, the Boc-protected monomer is polymerized to create a stable, processable polymer. Second, the Boc protecting groups are removed under acidic conditions to expose the primary amine functionalities for subsequent conjugation or application.
Caption: General workflow for synthesis and deprotection.
Experimental Protocols
Protocol 1: Synthesis of a Boc-Protected Polyamide via Solution Polycondensation
This protocol describes the synthesis of a polyamide by reacting this compound with an aromatic diacyl chloride (e.g., terephthaloyl chloride) using the Yamazaki phosphorylation reaction, a common method for direct polycondensation.
Materials:
-
This compound
-
Terephthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine (Py), anhydrous
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl₂), anhydrous
-
Methanol
-
Deionized water
Procedure:
-
In a flame-dried three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound (1 equivalent) and an equimolar amount of terephthaloyl chloride (1 equivalent).
-
Add anhydrous NMP to dissolve the monomers, followed by the addition of anhydrous CaCl₂ (as a solubility aid) to achieve a concentration of approximately 10-15% solids.
-
Add anhydrous pyridine (2 equivalents) to the solution to act as an acid scavenger.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add triphenyl phosphite (TPP) (2 equivalents) to the stirred solution.
-
After the addition is complete, raise the temperature to 100-115°C and maintain for 3-5 hours under a steady stream of nitrogen. The viscosity of the solution will increase significantly.
-
Allow the reaction mixture to cool to room temperature.
-
Precipitate the polymer by pouring the viscous solution into a large excess of vigorously stirring methanol.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with hot methanol and then with deionized water to remove residual salts and solvent.
-
Dry the final Boc-protected polyamide in a vacuum oven at 60-80°C until a constant weight is achieved.
Protocol 2: Synthesis of a Boc-Protected Polyurea via Polyaddition
This protocol details the synthesis of a polyurea by reacting the monomer with an aliphatic diisocyanate (e.g., hexamethylene diisocyanate, HDI) in solution.
Materials:
-
This compound
-
Hexamethylene diisocyanate (HDI)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Methanol or Acetone
Procedure:
-
In a flame-dried, nitrogen-purged reactor equipped with a mechanical stirrer, dissolve this compound (1 equivalent) and anhydrous LiCl (approx. 1-2 wt%) in anhydrous DMAc.
-
Stir the mixture until all solids are completely dissolved.
-
Add hexamethylene diisocyanate (HDI) (1 equivalent) to the reaction mixture dropwise at room temperature while stirring vigorously. An exotherm may be observed.
-
After the addition is complete, continue stirring the reaction under a nitrogen atmosphere at room temperature for 4-6 hours. The solution will become viscous.
-
Cast the resulting polymer solution into a mold or precipitate it by pouring into a non-solvent like methanol or acetone.
-
If precipitated, collect the polymer by filtration and wash it thoroughly with the non-solvent.
-
Dry the Boc-protected polyurea under vacuum at 50-70°C overnight.
Protocol 3: Boc-Deprotection of the Polymer
This protocol describes the removal of the Boc protecting group to yield a functional polymer with pendant primary amine groups.
Materials:
-
Boc-protected polymer (from Protocol 1 or 2)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected polymer in DCM to a concentration of 5-10% (w/v).
-
Cool the solution to 0°C using an ice bath.
-
Add trifluoroacetic acid (TFA) in a 1:1 ratio with DCM (v/v). Be aware that CO₂ gas will evolve. Ensure the system is not closed.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or NMR (using a small aliquot).
-
Once the reaction is complete, precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether.
-
Filter the precipitate and wash it with diethyl ether.
-
To neutralize any residual acid, re-disperse the polymer in water and slowly add saturated NaHCO₃ solution until the pH is neutral.
-
Collect the final deprotected polymer by filtration, wash thoroughly with deionized water, and dry under vacuum.
Polymer Characterization Data
The following tables provide representative data for analogous polymer systems. The exact properties of polymers synthesized using this compound will depend on the specific comonomer, molecular weight, and processing conditions.
Table 1: Representative Thermal Properties of Analogous Polyamides
| Polymer Type | Comonomer | Tg (°C) | 10% Weight Loss Temp (°C) | Solubility |
| Aliphatic-Aromatic Polyamide | Terephthaloyl Chloride | 210 - 260 | > 450 (in N₂) | Soluble in aprotic polar solvents (NMP, DMAc) |
| Wholly Aromatic Polyamide | Isophthaloyl Chloride | 237 - 254 | > 460 (in N₂) | Soluble in aprotic polar solvents (NMP, DMAc)[1] |
| Polyamide with Cyclohexane units | Aromatic Diacids | 280 - 354 | > 376 (in N₂) | Soluble in m-cresol, DMAc, NMP[2] |
Table 2: Representative Thermal Properties of Analogous Polyureas
| Polymer Type | Comonomer | Tm (°C) | Key Structural Feature |
| Aromatic-Aliphatic Polyurea | Toluene diisocyanate (TDI) | ~170 | Contains aromatic TDA and TDI units[3] |
| Aliphatic Polyurea | Isophorone diisocyanate (IPDI) | ~182 | Contains aromatic TDA and aliphatic IPDI units[3] |
| Aliphatic Polyurea | Hexamethylene diisocyanate (HMDI) | ~218 | Contains aromatic TDA and aliphatic HMDI units[3] |
Polymerization Route Visualization
The choice of comonomer dictates the type of polymer linkage formed. The following diagram illustrates the two primary polymerization pathways.
Caption: Primary polymerization pathways.
References
Troubleshooting & Optimization
Common side products in the synthesis of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound?
A1: The most prevalent side product is the di-Boc protected derivative, tert-butyl (trans-4-(((tert-butoxycarbonyl)amino)methyl)cyclohexyl)carbamate . This arises from the reaction of both amine groups of the starting material, trans-4-(aminomethyl)cyclohexylamine, with the Boc-anhydride. The challenge lies in achieving selective mono-N-Boc protection of the symmetrical diamine.[1][2][3]
Q2: Are there other potential side products I should be aware of?
A2: While the di-Boc compound is the major impurity, other side products can form, particularly if the reaction conditions are not carefully controlled. These can include:
-
Unreacted starting material: Incomplete reaction will leave residual trans-4-(aminomethyl)cyclohexylamine.
-
Isocyanates and Ureas: Although less common under standard Boc protection conditions, the use of certain catalysts like 4-(dimethylamino)pyridine (DMAP) can sometimes lead to the formation of isocyanate intermediates, which can then react with amines to form ureas.[4]
-
Side products from impurities: Impurities in the starting diamine or solvents can lead to other minor, unidentified side products.
Q3: How can I minimize the formation of the di-Boc side product?
A3: Several strategies can be employed to enhance the selectivity for the desired mono-Boc product:
-
Stoichiometric Control: Carefully controlling the stoichiometry of di-tert-butyl dicarbonate (Boc₂O) is crucial. Using a slight excess or a 1:1 molar ratio of the diamine to Boc₂O is a common starting point.
-
Mono-protonation of the Diamine: A highly effective method involves the selective protonation of one of the amine groups with an acid (e.g., HCl).[3][5] The resulting ammonium salt is significantly less nucleophilic, directing the Boc-protection to the free amine.
-
Slow Addition of Boc₂O: Adding the Boc₂O solution slowly to the reaction mixture can help maintain a low concentration of the protecting agent, favoring mono-substitution.[3]
-
Reaction Temperature: Conducting the reaction at lower temperatures (e.g., 0 °C to room temperature) can improve selectivity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired mono-Boc product and a high percentage of di-Boc side product. | - Incorrect stoichiometry of reagents (excess Boc₂O).- Reaction temperature is too high.- Rapid addition of Boc₂O. | - Carefully measure and use a 1:1 or slightly less than 1:1 molar ratio of Boc₂O to the diamine.- Perform the reaction at a lower temperature (e.g., 0 °C).- Add the Boc₂O solution dropwise over an extended period. |
| Significant amount of unreacted starting material. | - Insufficient amount of Boc₂O.- Incomplete reaction due to short reaction time or low temperature. | - Use a slight excess of Boc₂O (e.g., 1.05-1.1 equivalents).- Increase the reaction time and monitor the progress by TLC or LC-MS.- Consider a moderate increase in temperature, but be mindful of di-Boc formation. |
| Difficulty in separating the mono-Boc product from the di-Boc side product. | - Similar polarities of the two compounds. | - Column Chromatography: This is the most effective method. Use a silica gel column with a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. The di-Boc product is less polar and will elute first.- Recrystallization: In some cases, careful recrystallization from a suitable solvent system may enrich the desired mono-Boc product. |
| Presence of unexpected peaks in the NMR or LC-MS analysis. | - Impurities in the starting material or solvents.- Formation of minor side products like ureas (especially if a catalyst like DMAP is used). | - Ensure the purity of the starting diamine and use high-purity, dry solvents.- If using a catalyst, consider alternative methods that do not require it. |
Experimental Protocols
Key Experiment: Selective Mono-N-Boc Protection of trans-4-(aminomethyl)cyclohexylamine
This protocol is a general method adapted from procedures for the selective mono-Boc protection of symmetrical diamines.[3][5]
Materials:
-
trans-4-(aminomethyl)cyclohexylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Hydrochloric acid (HCl) (e.g., 1M solution in a suitable solvent)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Mono-protonation: Dissolve trans-4-(aminomethyl)cyclohexylamine (1 equivalent) in methanol. Cool the solution to 0 °C in an ice bath.
-
Slowly add 1 equivalent of HCl solution to the stirred diamine solution. Stir the mixture for 30 minutes at 0 °C to allow for the formation of the mono-hydrochloride salt.
-
Boc Protection: To the above mixture, add a solution of di-tert-butyl dicarbonate (1 to 1.1 equivalents) in methanol dropwise over 30-60 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate to neutralize the HCl and remove any water-soluble components.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired mono-Boc product from the di-Boc side product and any unreacted starting material.
Data Presentation
Table 1: Common Products in the Synthesis of this compound
| Compound | Structure | Molecular Weight ( g/mol ) | General Polarity |
| Starting Material: trans-4-(aminomethyl)cyclohexylamine | C₇H₁₆N₂ | 128.22 | High |
| Desired Product: this compound | C₁₂H₂₄N₂O₂ | 228.33 | Moderate |
| Major Side Product: tert-Butyl (trans-4-(((tert-butoxycarbonyl)amino)methyl)cyclohexyl)carbamate | C₁₇H₃₂N₂O₄ | 328.45 | Low |
Visualization
Caption: Reaction pathway showing the formation of the desired mono-Boc product and the di-Boc side product.
Caption: A troubleshooting workflow for optimizing the synthesis of the target molecule.
References
Technical Support Center: Synthesis of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the yield and purity of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the selective mono-N-Boc protection of trans-4-(aminomethyl)cyclohexylamine using di-tert-butyl dicarbonate (Boc₂O). A key strategy to ensure mono-protection is the monoprotonation of the diamine with one equivalent of an acid, such as hydrochloric acid (HCl), prior to the addition of Boc₂O.[1][2][3] This protonates one of the amino groups, rendering it non-nucleophilic and allowing the other to react selectively with the protecting agent.[4]
Q2: What are the primary side products that can lower the yield of the desired mono-Boc protected product?
A2: The main side product is the di-Boc protected diamine, where both amino groups have reacted with Boc₂O.[1][4] Other potential impurities include unreacted starting diamine and urea byproducts, which can form if there is moisture contamination.[1]
Q3: How can I effectively monitor the progress of the reaction?
A3: The reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This allows for the visualization of the consumption of the starting material and the formation of the mono-Boc and di-Boc products, helping to determine the optimal reaction time.
Q4: Is column chromatography a suitable method for purifying the final product?
A4: While column chromatography on silica gel is a viable purification method, it can be challenging due to the similar polarities of the mono-Boc product, di-Boc byproduct, and the starting diamine.[1] An acid-base extraction is often a more effective primary purification step.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Mono-Boc Protected Product
| Possible Cause | Recommended Solution |
| Suboptimal Stoichiometry | Carefully control the molar ratio of di-tert-butyl dicarbonate to the diamine. Using a slight excess of the diamine can favor mono-protection. Some flow chemistry methods have found optimal yields with 0.8 equivalents of Boc₂O. |
| Formation of Di-Boc Byproduct | Employ the monoprotonation strategy by adding one equivalent of an acid (e.g., HCl) to the diamine before introducing Boc₂O.[1][2][3] Alternatively, add the Boc₂O solution slowly to the reaction mixture to maintain a low concentration of the protecting agent.[4] |
| Incomplete Reaction | Ensure the reaction is stirred for a sufficient duration at the appropriate temperature. Monitor the reaction by TLC or HPLC until the starting material is consumed. Some protocols may require overnight stirring.[1] |
| Inappropriate Reaction Temperature | Perform the reaction at a controlled temperature. The initial addition of reagents is often done at 0°C, followed by warming to room temperature.[4] |
Problem 2: Difficulty in Purifying the Product
| Possible Cause | Recommended Solution |
| Similar Polarity of Products | Implement an acid-base extraction workup. Acidify the reaction mixture to protonate the unreacted diamine and the mono-Boc product, moving them to the aqueous layer while the neutral di-Boc byproduct remains in the organic layer.[1] Subsequently, basify the aqueous layer and extract the deprotonated mono-Boc product into an organic solvent.[1] |
| Oily Product Instead of Solid | Ensure all solvents are thoroughly removed under reduced pressure. If the product remains oily, attempt to induce crystallization by scratching the flask with a glass rod or by adding a small seed crystal. Trituration with a non-polar solvent like hexanes may also help solidify the product. |
Data Presentation
Table 1: Comparison of Yields in Mono-Boc Protection of Diamines
| Method | Diamine | Boc₂O Equivalents | Reported Yield | Reference |
| Monoprotonation with HCl | Ethylenediamine | 1.0 | 87% | [5] |
| Monoprotonation with HCl | Cyclohexane-1,2-diamine | 1.0 | 80% | [2] |
| Flow Chemistry | Piperazine | 0.8 | 45% |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection via Monoprotonation
This protocol is a generalized procedure based on the effective monoprotonation strategy.[1][2][3][6]
-
Monoprotonation: Dissolve trans-4-(aminomethyl)cyclohexylamine (1 equivalent) in methanol at 0°C. To this solution, slowly add a solution of hydrochloric acid (1 equivalent) in methanol. Stir the mixture for 30 minutes at room temperature to allow for equilibration.
-
Boc Protection: To the resulting mixture, add a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol dropwise at room temperature. Stir the reaction mixture for 1-2 hours or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Add water and diethyl ether to the residue and separate the layers.
-
Wash the aqueous layer with diethyl ether to remove any di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the product into dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Further purification can be achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel if necessary.
Visualizations
Caption: Reaction pathway for selective mono-Boc protection.
Caption: Troubleshooting logic for improving product yield.
Caption: Relationship between key parameters and reaction outcomes.
References
Technical Support Center: Purification of Crude tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities include the di-Boc protected byproduct, where both amine groups are protected, unreacted starting diamine (trans-4-(aminomethyl)cyclohexylamine), and residual reagents from the synthesis, such as di-tert-butyl dicarbonate (Boc₂O) and coupling agents.
Q2: Which purification technique is most suitable for removing the di-Boc byproduct?
A2: Acid-base extraction is highly effective for separating the mono-Boc protected product from the di-Boc byproduct.[1] The desired product has a free amine group that can be protonated in an acidic aqueous solution, while the di-Boc byproduct remains in the organic layer.
Q3: Can I use silica gel column chromatography to purify this compound?
A3: Yes, silica gel column chromatography is a viable method. However, due to the basic nature of the free amine, peak tailing and product loss on the column can occur. It is often recommended to add a small amount of a basic modifier, like triethylamine (typically 0.5-1%), to the eluent to improve separation and recovery.
Q4: My compound appears as an oil and won't crystallize. What can I do?
A4: If the product oils out during recrystallization, it may be due to residual solvent or impurities. Try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product can also be effective. If these methods fail, consider purifying a small portion by column chromatography to obtain pure material to use as seed crystals. Alternatively, forming a salt, such as a hydrochloride salt, can often induce crystallization.[2]
Q5: How can I confirm the purity of my final product?
A5: Purity can be assessed using several analytical techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are excellent for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any major impurities. A reputable commercial supplier of this compound specifies a purity of ≥ 99% by GC.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Product loss during acid-base extraction due to incomplete extraction from the aqueous layer.- Product adhering to the silica gel column.- Inefficient crystallization and loss in the mother liquor. | - Ensure the pH of the aqueous layer is sufficiently basic (pH > 12) before extracting the product.- Use a basic modifier (e.g., triethylamine) in the eluent for column chromatography.- Cool the recrystallization mixture slowly and for a sufficient amount of time. Minimize the amount of solvent used for recrystallization. |
| Product Contaminated with Di-Boc Byproduct | - Inefficient separation during column chromatography due to similar polarities.- Incomplete separation during acid-base extraction. | - Optimize the solvent system for column chromatography; a less polar system may improve separation.- Perform multiple extractions during the acid-base workup to ensure complete removal of the di-Boc byproduct. |
| Product Contaminated with Starting Diamine | - Incomplete reaction during synthesis.- Inefficient purification. | - Ensure the reaction goes to completion by monitoring with TLC.- A thorough acid-base extraction should effectively remove the more basic diamine. |
| Broad or Tailing Peaks in Column Chromatography | - Interaction of the basic amine with acidic silanol groups on the silica gel. | - Add a small percentage of triethylamine (0.5-1%) or ammonia in methanol to the mobile phase to suppress this interaction. |
| Oily Product Instead of a Solid | - Presence of impurities.- Inappropriate recrystallization solvent. | - Purify a small sample by column chromatography to obtain a pure seed crystal.- Screen a variety of recrystallization solvents or solvent mixtures (e.g., hexane/ethyl acetate, diethyl ether).[3] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general method for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate, Dichloromethane (DCM), Triethylamine (TEA)
-
Glass chromatography column
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in DCM and spot it on a TLC plate. Develop the plate in a solvent system of Hexane:Ethyl Acetate (e.g., 1:1) with the addition of 0.5% TEA. Visualize the spots (e.g., with potassium permanganate stain). The ideal solvent system should give the product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions containing the pure product.
-
Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.
Protocol 2: Purification by Acid-Base Extraction
This method is particularly useful for removing the di-Boc protected byproduct and unreacted starting diamine.
Materials:
-
Crude product mixture
-
Diethyl ether (or other suitable organic solvent)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the crude product in diethyl ether.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl (3 x volume of organic layer). The desired mono-Boc product and any unreacted diamine will move to the aqueous layer, while the di-Boc byproduct will remain in the organic layer.
-
Separation: Separate the organic layer (containing the di-Boc byproduct) from the acidic aqueous layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 1 M NaOH until the pH is > 12.
-
Product Extraction: Extract the basified aqueous layer with diethyl ether (3 x volume of aqueous layer). The deprotonated product will move back into the organic layer.
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Isolation: Filter and concentrate the organic layer under reduced pressure to obtain the purified product.
Protocol 3: Purification by Recrystallization
This protocol is suitable if the crude product is relatively pure. A patent for a similar Boc-protected compound reported a yield of 90.2% after crystallization from a hexane/ethyl acetate mixture.[4]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Hexane/Ethyl Acetate mixture[4], Petroleum Ether[5])
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of crude product and a few drops of the chosen solvent. Heat the mixture to determine if the product dissolves when hot and precipitates upon cooling.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture gently with swirling until the solid completely dissolves.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Quantitative Data Summary
| Purification Method | Expected Purity | Expected Yield | Notes |
| Column Chromatography | >98% | 60-85% | Yield can be variable depending on the scale and loading. The use of a basic modifier in the eluent is recommended. |
| Acid-Base Extraction | >95% | 80-95% | Highly effective for removing di-protected and starting material impurities. |
| Recrystallization | >99% | 70-90% | Best suited for material that is already of moderate to high purity. A patent for a similar compound reports a 90.2% yield with a hexane/ethyl acetate system.[4] |
| Commercial Product | ≥ 99% (by GC) | N/A | Specification from a commercial supplier. |
Visualizations
Caption: A general workflow for the purification of crude this compound.
Caption: A troubleshooting decision tree for common purification issues.
References
- 1. CN101492375B - Synthesis of 4-tert-butyl cyclohexyl chloride formic ester - Google Patents [patents.google.com]
- 2. 1184918-37-3|tert-Butyl N-[4-(aminomethyl)cyclohexyl]carbamate|BLD Pharm [bldpharm.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Solubility Challenges with tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility issues encountered with tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a molecule with both hydrophobic (tert-butyl group, cyclohexyl ring) and hydrophilic (aminomethyl group, carbamate linkage) components, giving it moderate to high polarity.[1] This structural duality influences its solubility. It is a white to off-white solid and is only slightly soluble in water.[2][3] Its solubility in common organic solvents is crucial for its effective use in synthesis.[4]
Q2: I'm observing poor solubility of the reagent in my reaction solvent. What could be the cause?
Poor solubility can arise from several factors:
-
Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for dissolving the reagent.
-
Low Temperature: Solubility of solids in liquids generally decreases with temperature.
-
High Concentration: The amount of reagent may exceed its solubility limit in the chosen volume of solvent.
-
Purity of the Reagent: Impurities can sometimes affect the solubility profile.
Q3: How can I improve the solubility of this compound in my reaction?
Several strategies can be employed:
-
Solvent Screening: Test the solubility in a range of solvents to find the most suitable one for your reaction conditions (see Table 1).
-
Co-solvent Systems: Using a mixture of solvents can often enhance solubility. For instance, adding a more polar solvent like DMF or DMSO to a less polar one like DCM might be effective.
-
Temperature Adjustment: Gently heating the reaction mixture can increase the solubility of the reagent. However, be mindful of the thermal stability of all reactants and reagents.[5]
-
Sonication: Applying ultrasound can help to break down solid aggregates and promote dissolution.
-
Dilution: Increasing the volume of the solvent will lower the concentration and may help to fully dissolve the reagent.
Q4: Can the free primary amine and the Boc-protected amine on the same molecule lead to solubility issues?
Yes, the presence of both a basic primary amine and a protected amine can lead to intermolecular hydrogen bonding, which might contribute to lower solubility in less polar solvents. In some cases, the formation of salts or aggregates could also affect solubility.
Q5: My amide coupling reaction is sluggish or incomplete. Could this be related to solubility?
Absolutely. If this compound is not fully dissolved, the reaction becomes heterogeneous, leading to slow and inefficient reaction kinetics.[4] Ensuring complete dissolution before proceeding with the coupling reaction is critical for achieving a good yield and purity of the desired product.
Troubleshooting Guides
Issue 1: Reagent Undissolved in the Reaction Mixture
dot graph TD { A[Start: Reagent is not fully dissolved] --> B{Is the reaction temperature adjustable?}; B -->|Yes| C[Gently warm the mixture while stirring]; C --> D{Is the reagent now dissolved?}; D -->|Yes| E[Proceed with the reaction]; D -->|No| F[Consider a different solvent or co-solvent system]; B -->|No| F; F --> G{Have you tried a co-solvent?}; G -->|Yes| H[Screen different co-solvent ratios]; G -->|No| I[Add a small amount of a more polar co-solvent (e.g., DMF, DMSO)]; I --> H; H --> J{Is the reagent now dissolved?}; J -->|Yes| E; J -->|No| K[Consider alternative reagents or synthetic routes]; E --> L[End]; K --> L;
} . Caption: Troubleshooting workflow for undissolved reagent.
Issue 2: Low Yield in an Amide Coupling Reaction
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Chemical Formula | Polarity Index | Qualitative Solubility at 25°C | Notes |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Sparingly Soluble to Soluble | Often used in Boc protection/deprotection. Solubility may be limited. |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Sparingly Soluble | May require warming or co-solvents for complete dissolution. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 4.4 | Sparingly Soluble | Commonly used for workup and extraction. |
| Acetonitrile (MeCN) | CH₃CN | 5.8 | Soluble | A good solvent for many polar organic molecules. |
| Methanol (MeOH) | CH₃OH | 5.1 | Soluble | The polar, protic nature enhances solubility. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Very Soluble | A common choice for amide coupling reactions due to its high polarity. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Very Soluble | Highly polar aprotic solvent, excellent for dissolving polar compounds. |
| Water | H₂O | 10.2 | Slightly Soluble | As expected for a compound with significant organic character.[2] |
Note: This data is based on the structural characteristics of the molecule and information on similar compounds.[4][5] It is recommended to perform a small-scale solubility test for your specific reaction conditions.
Experimental Protocols
Protocol 1: Determining Qualitative Solubility
Objective: To quickly assess the solubility of this compound in various solvents.
Materials:
-
This compound
-
Selection of solvents (e.g., DCM, THF, MeCN, MeOH, DMF, DMSO)
-
Small vials (1-2 mL)
-
Spatula
-
Vortex mixer
Procedure:
-
Add approximately 10 mg of this compound to a vial.
-
Add 0.5 mL of the chosen solvent to the vial.
-
Vortex the mixture vigorously for 1 minute at room temperature.
-
Visually inspect the vial for any undissolved solid.
-
If the solid has dissolved, add another 10 mg of the reagent and repeat step 3 to further assess the solubility.
-
Record your observations as "Insoluble," "Slightly Soluble," "Sparingly Soluble," "Soluble," or "Very Soluble."
Protocol 2: Amide Coupling with Improved Solubility
Objective: To perform an amide coupling reaction where the solubility of this compound is a concern.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.0 - 1.2 eq)
-
Coupling agent (e.g., HATU, 1.2 eq)
-
Base (e.g., DIPEA, 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolution of Amine: In a round-bottom flask, dissolve this compound in a minimal amount of anhydrous DMF. If solubility is still an issue, gently warm the mixture to approximately 40°C until the solid is fully dissolved, then cool to room temperature.
-
Activation of Carboxylic Acid: In a separate flask, dissolve the carboxylic acid in anhydrous DCM. Add the coupling agent (e.g., HATU) and stir for 5-10 minutes at room temperature to pre-activate the acid.
-
Coupling Reaction: To the solution of the amine from step 1, add the base (e.g., DIPEA).
-
Slowly add the activated carboxylic acid solution from step 2 to the amine solution.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
References
Technical Support Center: Optimizing Boc Protection of trans-4-(aminomethyl)cyclohexylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Boc protection of trans-4-(aminomethyl)cyclohexylamine. Our aim is to help you overcome common challenges and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Boc protection of trans-4-(aminomethyl)cyclohexylamine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired mono-Boc protected product. | - Formation of a significant amount of di-Boc protected by-product.- Incomplete reaction.- Suboptimal reaction conditions (temperature, solvent, stoichiometry). | - Employ a selective mono-protection strategy, such as the mono-protonation of the diamine with one equivalent of acid before adding the Boc anhydride.[1][2][3]- Slowly add the di-tert-butyl dicarbonate ((Boc)₂O) solution to the reaction mixture to maintain a low concentration of the protecting agent.[1]- Use a large excess of the diamine, although this may not be practical for valuable starting materials.[1][4]- Ensure all reagents are pure and the reaction is performed under anhydrous conditions if necessary. |
| Formation of both mono- and di-Boc protected products, leading to difficult purification. | The two amino groups of the diamine have similar reactivity, leading to a statistical mixture of products.[1] | - The most effective method to favor mono-protection is the "one-pot" protocol involving the selective deactivation of one amino group via mono-protonation.[1][2][3][5] This is achieved by adding one equivalent of an acid (e.g., HCl, often generated in situ from reagents like Me₃SiCl or SOCl₂) to form the mono-hydrochloride salt of the diamine.[2]- Tedious chromatographic separation may be required if a mixture is formed.[2] |
| The reaction is not going to completion; starting material remains. | - Insufficient amount of Boc anhydride.- Deactivation of the Boc anhydride due to moisture.- Insufficient reaction time or temperature. | - Use at least one full equivalent of (Boc)₂O relative to the diamine for mono-protection.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents if a non-aqueous method is used.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) and allow sufficient time for completion. |
| Unusual by-products are observed. | - The presence of impurities in the starting material or reagents.- Side reactions due to the specific conditions used. | - Characterize the by-products to understand their origin.- Purify the starting diamine and ensure the purity of all reagents and solvents.- Consider alternative reaction conditions (e.g., different solvent, temperature, or base if applicable). |
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in the Boc protection of trans-4-(aminomethyl)cyclohexylamine?
A1: The primary challenge is achieving selective mono-protection. Since trans-4-(aminomethyl)cyclohexylamine has two primary amine groups with similar reactivity, the reaction can easily yield a mixture of the mono-Boc protected product, the di-Boc protected product, and unreacted starting material.[1] This necessitates careful control of the reaction conditions to favor the desired mono-protected species.
Q2: What is the most effective method for selective mono-Boc protection of a diamine like trans-4-(aminomethyl)cyclohexylamine?
A2: A highly effective and widely adopted "one-pot" protocol involves the selective deactivation of one amino group through mono-protonation.[1][2][3] By adding one equivalent of an acid, one of the amino groups is converted to its non-nucleophilic ammonium salt. The remaining free amine can then selectively react with di-tert-butyl dicarbonate ((Boc)₂O) to yield the desired mono-protected product in high yield.[1][3]
Q3: How can I generate the single equivalent of acid required for the mono-protonation strategy in situ?
A3: A simple and efficient method is to use chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) as an HCl source in anhydrous methanol.[2] These reagents react with methanol to generate one equivalent of HCl, which then protonates one of the amine groups of the diamine.
Q4: What are the typical reaction conditions for the selective mono-Boc protection using the mono-protonation method?
A4: The diamine is typically dissolved in an anhydrous alcohol like methanol at 0°C. One equivalent of an acid source (e.g., Me₃SiCl) is added dropwise. After a short stirring period to allow for mono-protonation, one equivalent of (Boc)₂O, often dissolved in the same solvent, is added. The reaction is then typically stirred at room temperature for a few hours.[2]
Q5: What is the work-up procedure for a selective mono-Boc protection reaction?
A5: After the reaction is complete, the solvent is often removed under reduced pressure. The residue is then taken up in water and washed with a non-polar organic solvent (like diethyl ether) to remove any di-Boc by-product. The aqueous layer is then basified with a strong base (e.g., NaOH) to a high pH (>12) to deprotonate the ammonium salt of the mono-Boc product. The desired product is then extracted with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).[2]
Q6: Can I use an excess of the diamine to favor mono-protection?
A6: Yes, using a large excess of the diamine is a classical method to increase the statistical probability of the protecting group reacting with a fresh diamine molecule rather than the already mono-protected one.[1][4] However, this approach can be inefficient and costly, especially when dealing with valuable or complex diamines.[1]
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of trans-4-(aminomethyl)cyclohexylamine via in situ HCl Generation[2]
Materials:
-
trans-4-(aminomethyl)cyclohexylamine (1.0 equiv)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl) (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv)
-
Water (H₂O)
-
2 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
Dissolve trans-4-(aminomethyl)cyclohexylamine (1.0 equiv) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add chlorotrimethylsilane (1.0 equiv) dropwise to the stirred solution.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add water (approximately 1 mL per gram of diamine) to the mixture.
-
Add a solution of di-tert-butyl dicarbonate (1.0 equiv) in methanol.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with water.
-
Wash the aqueous layer with diethyl ether to remove any di-Boc protected by-product.
-
Adjust the pH of the aqueous layer to >12 with a 2 M NaOH solution.
-
Extract the product from the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc protected product.
Data Presentation
Table 1: Comparison of Methods for Mono-Boc Protection of Diamines
| Method | Key Reagents | Typical Yields | Advantages | Disadvantages | Reference |
| Mono-protonation with in situ HCl | Diamine, Me₃SiCl or SOCl₂, (Boc)₂O, MeOH | 65-95% | High selectivity for mono-protection, "one-pot" procedure, good yields, scalable. | Requires anhydrous conditions initially. | [2][3] |
| Slow Addition of (Boc)₂O | Diamine, (Boc)₂O, Solvent | Variable, often moderate | Simple setup. | Can still lead to mixtures, requires careful control of addition rate. | [1] |
| Excess Diamine | Large excess of Diamine, (Boc)₂O | Can be high based on (Boc)₂O | Simple procedure. | Inefficient use of diamine, not suitable for valuable substrates. | [1][4] |
Visualizations
Caption: Workflow for selective mono-Boc protection.
References
Technical Support Center: Selective Mono-Substitution of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
Welcome to the technical support center for the selective functionalization of tert-butyl (trans-4-(aminomethyl)cyclohexyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on preventing di-substitution on the primary amine.
Frequently Asked Questions (FAQs)
Q1: Why is the primary amine of this compound significantly more reactive than the Boc-protected amine?
A1: The reactivity of an amine is primarily determined by the availability of the lone pair of electrons on the nitrogen atom. In this compound, the primary amine (-NH₂) has a readily available lone pair, making it a strong nucleophile. Conversely, the nitrogen of the tert-butoxycarbonyl (Boc) group has its lone pair delocalized through resonance with the adjacent carbonyl group. This delocalization significantly reduces its nucleophilicity, rendering it unreactive under typical acylation, alkylation, and reductive amination conditions. This difference in reactivity is the basis for selective mono-substitution.
Q2: Under what conditions is the Boc protecting group stable?
A2: The Boc group is known for its stability in basic and nucleophilic environments, as well as under catalytic hydrogenation conditions.[1] This makes it compatible with a wide range of reactions targeting the primary amine. However, the Boc group is labile to acidic conditions and will be cleaved.
Q3: What are the primary strategies to prevent di-substitution on the primary amine?
A3: The key strategies to favor mono-substitution are:
-
Control of Stoichiometry: Using a 1:1 or slightly less than 1:1 molar ratio of the electrophile (e.g., acyl chloride, alkyl halide) to the diamine is crucial.
-
Slow Addition: Adding the electrophile slowly to the reaction mixture helps to maintain a low concentration of the electrophile, minimizing the chance of a second reaction with the mono-substituted product.
-
Low Reaction Temperature: Conducting the reaction at low temperatures (e.g., 0 °C or below) reduces the reaction rate and enhances selectivity.
-
Choice of Solvent and Base: Utilizing non-polar solvents can sometimes reduce the reactivity of the primary amine. The choice of a non-nucleophilic, sterically hindered base is also important to prevent side reactions.
Q4: How can I purify the mono-substituted product from any unreacted starting material and di-substituted byproduct?
A4: Purification can typically be achieved using column chromatography on silica gel. The polarity difference between the starting material (most polar), the mono-substituted product (intermediately polar), and the di-substituted product (least polar) allows for their separation. In some cases, preparative HPLC may be necessary for achieving high purity.[2]
Troubleshooting Guides
Issue 1: Formation of a Significant Amount of Di-substituted Product in Acylation Reactions
Possible Causes:
-
Incorrect Stoichiometry: The molar ratio of the acylating agent to the diamine was greater than 1:1.
-
Rapid Addition of Acylating Agent: Adding the acylating agent too quickly leads to localized high concentrations, promoting di-acylation.
-
Elevated Reaction Temperature: Higher temperatures increase the reaction rate, often at the expense of selectivity.
Solutions:
-
Precise Stoichiometry: Carefully measure and use a 1.0 to 1.05 molar equivalent of the acylating agent.
-
Controlled Addition: Add the acylating agent dropwise as a solution in an appropriate solvent over an extended period (e.g., 30-60 minutes) using a syringe pump or a dropping funnel.
-
Temperature Control: Maintain the reaction temperature at 0 °C or lower using an ice bath or a cryocooler.
Issue 2: Low Yield of the Mono-Alkylated Product and Presence of Over-Alkylation
Possible Causes:
-
Product Reactivity: The mono-alkylated product is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction where it reacts further with the alkylating agent.
-
Inappropriate Base: The base used may not be strong enough to deprotonate the initially formed ammonium salt efficiently, or it may be too nucleophilic and compete in the reaction.
Solutions:
-
Use a Large Excess of the Diamine: While not always ideal due to atom economy, using a significant excess of the diamine can statistically favor mono-alkylation.
-
Alternative Methods: For alkylation, direct approaches are often problematic. Consider using reductive amination (see protocols below) as a more controlled method to achieve mono-alkylation.
-
Optimize Base and Solvent: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or potassium carbonate. Polar aprotic solvents like acetonitrile or DMF are often suitable.
Issue 3: Accidental Deprotection of the Boc Group
Possible Causes:
-
Acidic Conditions: The reaction or work-up conditions were acidic, leading to the cleavage of the Boc group. Acyl chlorides can generate HCl as a byproduct, which can cause deprotection if not neutralized.
Solutions:
-
Use of a Base: Always include a non-nucleophilic base (e.g., triethylamine, DIPEA) in the reaction mixture to scavenge any acid that is formed.
-
Neutral or Basic Work-up: Ensure that any aqueous work-up steps are performed under neutral or basic conditions (e.g., using saturated sodium bicarbonate solution).
Experimental Protocols
Protocol 1: Selective Mono-N-Acylation
This protocol provides a general method for the selective mono-N-acylation of the primary amine of this compound using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (1.05 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add TEA or DIPEA (1.2 equivalents) and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve the acyl chloride (1.05 equivalents) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred diamine solution at 0 °C over 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography on silica gel.
Data Presentation:
| Acylating Agent | Equivalents | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield of Mono-adduct (%) |
| Benzoyl Chloride | 1.05 | TEA (1.2) | DCM | 0 to RT | 4 | ~85-95 |
| Acetyl Chloride | 1.05 | DIPEA (1.2) | DCM | 0 to RT | 2 | ~80-90 |
| Isobutyryl Chloride | 1.05 | TEA (1.2) | THF | 0 to RT | 6 | ~80-90 |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Experimental Workflow for Mono-N-Acylation:
Caption: Workflow for selective mono-N-acylation.
Protocol 2: Selective Mono-N-Alkylation via Reductive Amination
This protocol describes a more controlled method for mono-alkylation by reacting the primary amine with an aldehyde or ketone followed by reduction.
Materials:
-
This compound
-
Aldehyde or Ketone (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in anhydrous DCE, add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation:
| Carbonyl Compound | Equivalents | Reducing Agent (eq.) | Solvent | Temp (°C) | Time (h) | Yield of Mono-adduct (%) |
| Benzaldehyde | 1.1 | NaBH(OAc)₃ (1.5) | DCE | RT | 16 | ~75-85 |
| Acetone | 1.2 | NaBH(OAc)₃ (1.5) | DCM | RT | 24 | ~70-80 |
| Cyclohexanone | 1.1 | NaBH(OAc)₃ (1.5) | DCE | RT | 18 | ~70-85 |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Logical Relationship for Reductive Amination:
References
Stability of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate in acidic and basic conditions.
Welcome to the technical support center for tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound features a tert-butoxycarbonyl (Boc) protecting group. The Boc group is well-known for its stability under basic and nucleophilic conditions, as well as during catalytic hydrogenation.[1] However, it is sensitive to and can be cleaved under acidic conditions.[2][3]
Q2: Under what specific acidic conditions will the Boc group be cleaved?
A2: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[3][4] The deprotection is typically rapid, often occurring at room temperature.[2] The process involves the hydrolysis of the carbamate in the acidic environment.[2]
Q3: Is this compound stable to common bases?
A3: Yes, the Boc protecting group is generally stable towards most nucleophiles and bases, making it a suitable choice when orthogonal protection strategies are needed, for instance, in conjunction with the base-labile Fmoc group.[5]
Q4: Can heat cause the deprotection of this compound?
Q5: Are there any known incompatibilities with other reagents?
A5: Besides strong acids, certain Lewis acids can also promote the cleavage of the Boc group.[7] It is crucial to consider the potential for undesired deprotection when using Lewis acids in subsequent reaction steps.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected deprotection of the Boc group during a reaction. | The reaction conditions may be inadvertently acidic. Trace amounts of acid in reagents or on glassware can be sufficient to cause cleavage. | Ensure all reagents and solvents are neutral and dry. Glassware should be thoroughly cleaned and, if necessary, rinsed with a mild base solution and dried before use. |
| Incomplete reaction when the desired outcome is Boc deprotection. | The acidic reagent may be too dilute, or the reaction time may be insufficient. | Increase the concentration of the acid or prolong the reaction time. Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS.[8] |
| Formation of unexpected byproducts during acidic deprotection. | The tert-butyl cation formed during deprotection can alkylate other nucleophilic sites on the molecule or in the reaction mixture. | The use of scavengers, such as anisole or thioanisole, can help to trap the tert-butyl cation and prevent side reactions.[9] |
| Low recovery of the deprotected product. | The deprotected amine may be volatile or may adhere to glassware. The product might also precipitate as a salt. | After deprotection, carefully neutralize the reaction mixture and perform an appropriate workup. If the product precipitates as a salt, it can often be collected by filtration.[8] |
Experimental Protocols
Protocol 1: General Procedure for Acidic Deprotection of this compound using Trifluoroacetic Acid (TFA)
Reagents and Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound in dichloromethane (DCM).
-
Slowly add trifluoroacetic acid (TFA) to the solution at room temperature. A typical concentration of TFA is 20-50% (v/v).[1]
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Deprotection is often complete within 30 minutes to a few hours.[8]
-
Upon completion, carefully remove the solvent and excess TFA under reduced pressure.
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[8]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Protocol 2: Stability Assessment of this compound under Specific pH Conditions
Reagents and Materials:
-
This compound
-
Buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)
-
Acetonitrile (ACN) or other suitable organic solvent
-
High-performance liquid chromatography (HPLC) system
-
Thermostatically controlled incubator or water bath
Procedure:
-
Prepare stock solutions of this compound in a suitable organic solvent like acetonitrile.
-
In separate vials, add a known amount of the stock solution to each of the different pH buffers to achieve a final desired concentration.
-
Incubate the vials at a specific temperature (e.g., room temperature, 40 °C, 60 °C).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Immediately quench the reaction by diluting the aliquot in a suitable mobile phase or a quenching solution.
-
Analyze the samples by HPLC to quantify the amount of remaining this compound and the formation of any degradation products.
-
Plot the concentration of the parent compound versus time for each pH and temperature condition to determine the degradation kinetics.
Data Presentation
Table 1: Illustrative Stability Data for this compound at 40°C
| pH | % Remaining after 24 hours | Major Degradation Product |
| 2.0 | < 5% | trans-4-(aminomethyl)cyclohexylamine |
| 4.0 | 75% | trans-4-(aminomethyl)cyclohexylamine |
| 7.0 | > 99% | Not detected |
| 9.0 | > 99% | Not detected |
| 12.0 | > 99% | Not detected |
Note: The data presented in this table is illustrative and based on the general knowledge of Boc-protecting group stability. Actual results may vary.
Visualizations
Caption: Acid-catalyzed deprotection pathway of a Boc-protected amine.
Caption: Experimental workflow for assessing compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting guide for coupling reactions with tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate in coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in amide coupling reactions?
A1: The primary challenges are related to the steric hindrance of the trans-cyclohexyl ring, which can slow down the reaction rate and lead to incomplete conversions. The primary amine is also a strong nucleophile, but its accessibility can be limited by the bulky Boc-protecting group on the adjacent nitrogen. Careful selection of coupling reagents and optimization of reaction conditions are crucial for achieving high yields.
Q2: Which coupling reagents are recommended for this amine?
A2: For sterically hindered amines like this one, more potent coupling reagents are often preferred. While standard carbodiimides like EDC in combination with HOBt or Oxyma can be effective, uronium/guanidinium-based reagents such as HATU, HBTU, or HCTU are often more successful due to their higher reactivity. The choice of reagent may require empirical optimization for your specific substrate.
Q3: How can I monitor the progress of the coupling reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A successful reaction will show the consumption of the starting materials (the carboxylic acid and the amine) and the appearance of the desired amide product.
Q4: What are common side reactions to watch out for?
A4: Besides incomplete reaction, potential side reactions include the formation of N-acylurea if carbodiimide reagents are used without an additive like HOBt. Racemization of the carboxylic acid coupling partner can also occur, especially if the reaction is run at elevated temperatures or with excess base.
Q5: What is the best way to purify the final amide product?
A5: Purification is typically achieved through flash column chromatography on silica gel. The choice of eluent will depend on the polarity of your product. Alternatively, if the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient activation of the carboxylic acid: The coupling reagent may not be potent enough to activate the carboxylic acid, especially if it is also sterically hindered. | - Switch to a more powerful coupling reagent like HATU or HBTU.- Increase the equivalents of the coupling reagent and additive (e.g., HOBt, Oxyma). |
| Steric hindrance: The bulky cyclohexyl group on the amine and potentially bulky groups on the carboxylic acid can impede the coupling reaction. | - Increase the reaction temperature. Gentle heating (e.g., to 40-50 °C) can often overcome steric barriers.- Prolong the reaction time and monitor progress by TLC or LC-MS.- Consider using a less sterically hindered coupling reagent. | |
| Suboptimal reaction conditions: The solvent, base, or concentration may not be ideal for the specific substrates. | - Ensure anhydrous conditions, as water can hydrolyze the activated ester intermediate.- Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge the acid formed during the reaction.- Screen different solvents. Polar aprotic solvents like DMF or NMP are generally good choices. | |
| Multiple Spots on TLC/LC-MS (Side Products) | N-acylurea formation: This is a common side product when using carbodiimides like EDC without an additive. | - Always use an additive such as HOBt or OxymaPure when using carbodiimide coupling reagents. |
| Racemization of the carboxylic acid: The chiral center of the carboxylic acid may epimerize under the reaction conditions. | - Run the reaction at a lower temperature (0 °C to room temperature).- Avoid using an excessive amount of base. | |
| Difficulty in Purifying the Product | Co-elution of product and starting materials/byproducts: The polarity of the product may be very similar to that of the unreacted starting materials or byproducts. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary.- If the product is a solid, attempt recrystallization from different solvents.- Consider a chemical workup to remove unreacted acid or amine before chromatography (e.g., washing the organic layer with a mild aqueous acid or base). |
Data Presentation
The following table provides an example of reaction conditions for a similar aminocyclohexylcarbamate derivative that resulted in a high yield. These conditions can serve as a good starting point for optimizing your reaction.
| Parameter | Condition | Yield | Reference |
| Amine | tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate | 87.1% | [1] |
| Carboxylic Acid Derivative | ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride | [1] | |
| Base | Triethylamine | [1] | |
| Solvent | Acetonitrile | [1] | |
| Temperature | 60 °C | [1] | |
| Time | 6 hours at 60 °C, then 16 hours at 20-25 °C | [1] |
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
This protocol is a general procedure for the coupling of a carboxylic acid with this compound using HATU, a highly effective coupling reagent for sterically hindered substrates.
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Base Addition: Add diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the stirred solution.
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.
-
Amine Addition: Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal the free amine, which can be useful for subsequent reactions.
-
Dissolution: Dissolve the Boc-protected amide in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Solvent Removal: Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like methanol can help remove residual TFA.
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution to neutralize the acid. Dry the organic layer and concentrate to yield the deprotected product.
Visualizations
References
Technical Support Center: Production of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate. It includes troubleshooting guides and frequently asked questions to address common issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and industrially adaptable method is the selective mono-N-Boc protection of trans-1,4-diaminomethylcyclohexane. This reaction typically employs di-tert-butyl dicarbonate (Boc₂O) as the Boc-protecting agent in the presence of a base. The key challenge lies in achieving high selectivity for the mono-protected product over the di-protected byproduct.
Q2: What are the critical process parameters to control for selective mono-Boc protection?
A2: To maximize the yield of the desired mono-protected product, the following parameters are crucial:
-
Stoichiometry: Using a molar excess of the diamine relative to the Boc anhydride can favor mono-substitution.
-
Rate of Addition: A slow, controlled addition of the Boc anhydride to the diamine solution helps maintain a high concentration of the diamine, reducing the likelihood of di-protection.[1]
-
Temperature: The reaction is typically carried out at temperatures ranging from 0 °C to room temperature. Lower temperatures can enhance selectivity.
-
Solvent: The choice of solvent is important for reactant solubility and can influence the reaction rate and selectivity. Common solvents include methanol, dichloromethane (DCM), and tetrahydrofuran (THF).[2][3]
Q3: What are the expected side products, and how can they be minimized?
A3: The primary side product is the di-Boc protected diamine, tert-butyl N,N'-(cyclohexane-1,4-diylbis(methylene))dicarbamate. To minimize its formation, carefully control the stoichiometry and addition rate of Boc₂O as mentioned in Q2. Another potential impurity is unreacted starting diamine.
Q4: How can the progress of the reaction be effectively monitored on a large scale?
A4: For large-scale production, reaction progress can be monitored using techniques such as:
-
Thin Layer Chromatography (TLC): A quick and effective method for visualizing the consumption of starting material and the formation of products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the relative amounts of starting material, mono-Boc product, and di-Boc byproduct.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine the purity of the product.[4]
Q5: What are the recommended purification methods for industrial-scale production?
A5: While flash chromatography is suitable for lab-scale purification, it is often not economically viable for large-scale production.[5] The preferred methods for industrial scale are:
-
Crystallization: If the product is a stable, crystalline solid, crystallization is a highly efficient, scalable, and cost-effective method for achieving high purity.[2][5]
-
Slurry/Trituration: The crude product can be stirred as a slurry in a solvent or solvent mixture in which the desired product has low solubility, while impurities are more soluble. A common system is a mixture of hexane and dichloromethane.[2]
Q6: What are the primary safety concerns when handling the materials involved in this synthesis?
A6: this compound is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[6][7] The starting diamine and Boc anhydride also have associated hazards. Always consult the Safety Data Sheet (SDS) for all reagents before use.[8][9] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. The reaction should be conducted in a well-ventilated fume hood.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Mono-Boc Product | Incomplete reaction. | Extend the reaction time and continue monitoring by TLC or HPLC. |
| Suboptimal reaction temperature. | Optimize the temperature; some reactions may require gentle heating to proceed, while others benefit from cooling to improve selectivity.[1] | |
| Inactive reagents. | Ensure the purity and activity of the diamine and Boc anhydride. Use freshly opened or properly stored reagents. | |
| Significant Formation of Di-Boc Byproduct | Incorrect stoichiometry of reagents. | Use a molar excess of the diamine relative to the Boc anhydride. |
| Rapid addition of Boc anhydride. | Add the Boc anhydride solution dropwise to the diamine solution over an extended period (e.g., 1-2 hours).[1] | |
| Difficulty in Product Isolation/Purification | Product is an oil and does not crystallize. | Attempt to form a salt (e.g., hydrochloride salt) which may be more crystalline.[1] |
| Co-elution of product and byproducts during chromatography. | Experiment with different solvent systems (eluents) for column chromatography.[5] | |
| Product has low solubility in extraction solvents. | Screen a range of solvents to find an appropriate system for extraction. | |
| Presence of Urea Byproducts | Contamination with water or atmospheric CO₂. | Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis (1-10 g)
This protocol is adapted from general procedures for mono-Boc protection of diamines.[3][4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve trans-1,4-diaminomethylcyclohexane (1.0 eq) in anhydrous methanol at 0 °C under a nitrogen atmosphere.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (0.95 eq) in anhydrous methanol. Add this solution dropwise to the stirred diamine solution over 1 hour, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane/methanol/ammonium hydroxide 90:9:1) or HPLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in water and wash with diethyl ether to remove any di-Boc byproduct. Adjust the pH of the aqueous layer to >12 with 2N NaOH.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by trituration with a mixture of hexane and dichloromethane.[2]
Protocol 2: Scale-Up Considerations and Procedure (100 g - 1 kg)
-
Reaction Vessel: Use a jacketed glass reactor with an overhead stirrer, temperature probe, and a port for inert gas blanketing.
-
Reagent Charging: Charge the reactor with trans-1,4-diaminomethylcyclohexane and anhydrous methanol. Cool the vessel to 0-5 °C using a circulating chiller.
-
Controlled Addition: Use a metering pump to add the solution of Boc₂O in methanol at a controlled rate to maintain the internal temperature below 10 °C.
-
Reaction and Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 18-36 hours. Take periodic samples for HPLC analysis to determine the reaction endpoint.
-
Initial Purification (Slurry): After solvent removal, add a mixture of hexane and dichloromethane (e.g., 10:1 v/v) to the crude solid. Stir the resulting slurry at room temperature for 2-4 hours.[2]
-
Isolation: Collect the solid product by filtration using a Büchner funnel. Wash the filter cake with cold hexane.
-
Drying: Dry the product under vacuum at a temperature not exceeding 40 °C to a constant weight. The Boc protecting group can be thermally unstable at higher temperatures.[10]
Quantitative Data Summary
| Parameter | Method A (Lab Scale) | Method B (Scale-Up) | Reference |
| Starting Material | trans-1,4-diaminomethylcyclohexane | trans-1,4-diaminomethylcyclohexane | - |
| Reagent | Di-tert-butyl dicarbonate | Di-tert-butyl dicarbonate | [11] |
| Solvent | Methanol | Methanol | [3] |
| Temperature | 0 °C to Room Temperature | 0-10 °C during addition, then Room Temperature | [3] |
| Typical Yield | 60-80% | 75-90% | [3] |
| Purity (Post-Purification) | >98% (HPLC) | >98% (HPLC) | - |
| Purification Method | Flash Chromatography / Trituration | Slurry/Trituration or Recrystallization | [2][5] |
Visualizations
Caption: Synthesis of the target compound via Boc protection.
Caption: Troubleshooting workflow for low yield or high impurity.
Caption: Purification workflow for scaled-up production.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. redalyc.org [redalyc.org]
- 5. benchchem.com [benchchem.com]
- 6. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | C12H24N2O2 | CID 2756045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. americanelements.com [americanelements.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
Minimizing impurities during the storage of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate. The information provided is intended to help minimize the formation of impurities during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound under the conditions summarized in the table below. These conditions are designed to minimize degradation from atmospheric moisture, carbon dioxide, and temperature fluctuations.[1]
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for this compound involve the cleavage of the tert-butoxycarbonyl (Boc) protecting group. This can occur via two primary mechanisms:
-
Hydrolysis: The carbamate linkage is susceptible to cleavage under both acidic and basic conditions, yielding the free diamine (trans-4-(aminomethyl)cyclohexylamine), carbon dioxide, and tert-butanol or isobutylene.[2]
-
Thermal Degradation: Elevated temperatures can cause the Boc group to be removed, leading to the formation of the free diamine, carbon dioxide, and isobutylene.[1][3]
Q3: What are the likely impurities I might encounter in my sample?
A3: Impurities can arise from both the synthesis process and degradation during storage.
-
Synthesis-Related Impurities: These may include unreacted starting materials or byproducts from the synthetic route used to produce the compound.
-
Degradation Products: The most common degradation product is the de-Boc derivative, trans-4-(aminomethyl)cyclohexylamine . Other potential minor degradation products could arise from the oxidation of the amine groups, though this is less common under proper storage conditions.
Troubleshooting Guide
Problem: I suspect my sample of this compound is impure. How can I confirm this and identify the impurity?
Solution:
-
Initial Assessment: Check for any physical changes in the material, such as discoloration or a change in consistency.
-
Analytical Testing: The most effective way to assess purity and identify impurities is through analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.
-
Troubleshooting Workflow: The following diagram outlines a logical workflow for troubleshooting impurity issues.
Data Presentation
Table 1: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation and slow down potential hydrolysis.[1] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent reaction with atmospheric CO2 and protect against oxidation.[1] |
| Container | Tightly sealed, opaque or amber glass | To protect from moisture and light. |
| Handling | Minimize exposure to ambient air | To reduce contact with moisture and CO2. |
Table 2: Potential Impurities and their Origin
| Impurity Name | Structure | Likely Origin |
| trans-4-(aminomethyl)cyclohexylamine | (Structure of the de-Boc compound) | Degradation (Hydrolysis or Thermal) |
| Starting Materials/Byproducts | Varies depending on synthesis | Synthesis |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Analysis
This protocol provides a general framework for a reversed-phase HPLC method to assess the purity of this compound and detect the primary de-Boc impurity.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or a Charged Aerosol Detector (CAD).
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
This compound sample.
-
Reference standard of trans-4-(aminomethyl)cyclohexylamine (if available).
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detector Wavelength: 210 nm (for UV) or as appropriate for CAD.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
3. Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound sample in the sample diluent to achieve a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the chromatogram for the main peak corresponding to the product and any impurity peaks. The de-Boc impurity is expected to have a shorter retention time due to its higher polarity.
-
Calculate the percentage purity based on the peak areas.
Visualizations
References
Validation & Comparative
Reactivity Face-Off: A Comparative Analysis of Cis and Trans Isomers of tert-Butyl (4-(aminomethyl)cyclohexyl)carbamate
The spatial arrangement of the aminomethyl and the Boc-protected amino groups on the cyclohexane ring dictates the conformational preferences of the cis and trans isomers, which in turn significantly influences their reactivity. The primary reactive site in the context of further functionalization is the primary amine of the aminomethyl group. Reactions such as N-acylation and N-alkylation are fundamental transformations for incorporating this moiety into larger molecular scaffolds.
Conformational Stability and Steric Accessibility: The Deciding Factors
The reactivity of the primary amine in the aminomethyl group of each isomer is intrinsically linked to its steric environment. In 1,4-disubstituted cyclohexanes, the trans isomer is generally more stable than the cis isomer.[1] This is because the trans isomer can adopt a chair conformation where both bulky substituents occupy equatorial positions, minimizing steric strain. Conversely, the cis isomer must have one substituent in an axial position and the other in an equatorial position, leading to greater steric hindrance.[2][3]
For tert-Butyl (4-(aminomethyl)cyclohexyl)carbamate, the bulky tert-butoxycarbonyl (Boc) group will strongly prefer an equatorial position to avoid 1,3-diaxial interactions.
-
In the trans isomer, both the Boc-protected amino group and the aminomethyl group can reside in equatorial positions. This orientation places the reactive primary amine in a less sterically hindered environment, making it more accessible to incoming reagents.
-
In the cis isomer, if the large Boc-protected group occupies an equatorial position, the aminomethyl group must be in an axial position. An axial orientation positions the primary amine closer to the axial hydrogens on the same side of the cyclohexane ring, creating a more sterically congested environment.
This fundamental conformational difference is the primary determinant of the differential reactivity between the two isomers.
Comparative Reactivity in Key Transformations
Based on the principles of steric accessibility, a clear difference in reactivity for N-acylation and N-alkylation is anticipated.
N-Acylation
N-acylation is a common reaction for forming amide bonds. The rate of this reaction is highly sensitive to the steric hindrance around the amine.
It is expected that the trans isomer will exhibit a higher rate of N-acylation compared to the cis isomer. The greater accessibility of the equatorial aminomethyl group in the trans isomer allows for a more facile approach of the acylating agent. In the cis isomer, the axial aminomethyl group is more shielded, leading to a slower reaction rate.
N-Alkylation
Similar to N-acylation, N-alkylation involves the nucleophilic attack of the amine on an alkyl halide or another electrophile. The steric environment around the amine is a critical factor in determining the reaction rate.
The trans isomer is predicted to undergo N-alkylation more readily than the cis isomer. The unhindered nature of the equatorial aminomethyl group in the trans isomer facilitates the approach of the alkylating agent. The sterically encumbered axial aminomethyl group of the cis isomer will result in a slower rate of alkylation.
Quantitative Data Summary
While specific kinetic data for the target molecule is not available, the following table summarizes the expected qualitative and semi-quantitative differences in reactivity based on established principles of stereochemistry in analogous systems. The data is presented to highlight the anticipated relative performance.
| Parameter | cis-tert-Butyl (4-(aminomethyl)cyclohexyl)carbamate | trans-tert-Butyl (4-(aminomethyl)cyclohexyl)carbamate | Rationale |
| Thermodynamic Stability | Less Stable | More Stable | In the trans isomer, both bulky groups can occupy equatorial positions, minimizing steric strain.[1] |
| Conformation of Aminomethyl Group | Predominantly Axial | Predominantly Equatorial | The bulky Boc-group forces an equatorial position, dictating the conformation of the other substituent. |
| Steric Hindrance at Primary Amine | Higher | Lower | The axial aminomethyl group in the cis isomer is more sterically hindered by axial hydrogens.[2][3] |
| Relative Rate of N-Acylation | Slower | Faster | Reduced steric hindrance in the trans isomer allows for easier access by the acylating agent. |
| Relative Rate of N-Alkylation | Slower | Faster | The less hindered equatorial amine in the trans isomer is more susceptible to nucleophilic attack. |
Experimental Protocols
The following are detailed, representative methodologies for N-acylation and N-alkylation reactions that can be applied to both cis and trans isomers of tert-Butyl (4-(aminomethyl)cyclohexyl)carbamate.
Protocol 1: N-Acetylation (Acylation)
Materials:
-
cis- or trans-tert-Butyl (4-(aminomethyl)cyclohexyl)carbamate
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve tert-Butyl (4-(aminomethyl)cyclohexyl)carbamate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-acetylated product.
Protocol 2: N-Benzylation (Alkylation)
Materials:
-
cis- or trans-tert-Butyl (4-(aminomethyl)cyclohexyl)carbamate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of tert-Butyl (4-(aminomethyl)cyclohexyl)carbamate (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Add benzyl bromide (1.1 eq) to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the N-benzylated product.
Visualizing Reaction Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in the N-acylation and N-alkylation protocols.
Conclusion
References
Alternative amine-protected cyclohexyl linkers to tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate.
In the landscape of drug development, particularly in the design of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker connecting the two active moieties plays a pivotal role. The chemical nature of the linker, including the choice of protecting groups for reactive functionalities, is critical for a successful synthetic strategy. While tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate, with its acid-labile Boc protecting group, is a widely used building block, a range of alternative amine-protected cyclohexyl linkers offer distinct advantages in terms of stability and orthogonal deprotection strategies.
This guide provides a comparative analysis of three key alternatives to the Boc-protected trans-4-(aminomethyl)cyclohexyl)carbamate: the Fmoc-, Cbz-, and Alloc-protected analogues. The discussion is supported by experimental data on their synthesis and deprotection, enabling researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic needs.
Orthogonal Protection Strategies: A Key to Complex Molecule Synthesis
The concept of orthogonality in protecting groups is fundamental to the efficient synthesis of complex molecules.[1] Orthogonal protecting groups can be removed under distinct reaction conditions, allowing for the selective deprotection of one functional group in the presence of others.[1] This is particularly crucial in the multi-step synthesis of PROTACs and other bifunctional molecules where sequential modification of different parts of the linker is often required.[2] The alternatives to Boc discussed herein—Fmoc (base-labile), Cbz (hydrogenolysis-labile), and Alloc (palladium-catalyzed cleavage)—provide chemists with a versatile toolbox for orthogonal synthetic strategies.[3][4][5]
Comparative Performance of Amine Protecting Groups
The choice of an amine protecting group for the trans-4-(aminomethyl)cyclohexyl linker depends on the overall synthetic plan and the compatibility with other functional groups in the molecule. The following tables summarize the key features and experimental data for the protection and deprotection of the cyclohexyl diamine with Fmoc, Cbz, and Alloc groups.
Table 1: Comparison of Alternative Amine Protecting Groups for trans-4-(Aminomethyl)cyclohexylamine
| Protecting Group | Structure | Protection Reagent | Typical Protection Yield | Deprotection Conditions | Typical Deprotection Yield | Orthogonality |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Fmoc-OSu | High (e.g., 87-89%)[6] | 20% Piperidine in DMF | Quantitative | Stable to acid (Boc removal) and hydrogenolysis (Cbz removal).[7] |
| Cbz | Carboxybenzyl | Benzyl Chloroformate (Cbz-Cl) | High (e.g., 90%)[3] | H₂, Pd/C | High (e.g., >95%) | Stable to acidic (Boc removal) and basic (Fmoc removal) conditions.[5] |
| Alloc | Allyloxycarbonyl | Allyl Chloroformate (Alloc-Cl) | High (e.g., 87%)[4] | Pd(PPh₃)₄, Phenylsilane | High (e.g., >90%) | Stable to acidic (Boc removal) and basic (Fmoc removal) conditions.[4] |
| Teoc | 2-(Trimethylsilyl)ethoxycarbonyl | Teoc-OSu | Generally high | Fluoride source (e.g., TBAF) | High | Stable to acidic, basic, and hydrogenolysis conditions. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these protecting group strategies. The following sections provide representative methodologies for the mono-protection of trans-4-(aminomethyl)cyclohexylamine and the subsequent deprotection for each of the alternative protecting groups.
Fluorenylmethyloxycarbonyl (Fmoc) Protection and Deprotection
Protection Protocol: A solution of trans-4-(aminomethyl)cyclohexylamine in a suitable solvent is treated with one equivalent of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) in the presence of a non-nucleophilic base at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product is isolated and purified by standard procedures. A reported synthesis of a similar diamine using Fmoc-Cl in aqueous media at 60°C yielded the protected amine in 89%.[6]
Deprotection Protocol: The Fmoc-protected linker is dissolved in N,N-dimethylformamide (DMF), and a solution of 20% piperidine in DMF is added. The reaction is typically complete within 30 minutes at room temperature.[7] The deprotected amine is then isolated after removal of the solvent and byproducts.
Carboxybenzyl (Cbz) Protection and Deprotection
Protection Protocol: To a solution of the diamine in a mixture of THF and water, sodium bicarbonate is added, followed by the dropwise addition of benzyl chloroformate (Cbz-Cl) at 0°C. The reaction is stirred for several hours, and the Cbz-protected product is then extracted and purified. A similar protection protocol yielded the desired product in 90% yield.[3]
Deprotection Protocol: The Cbz-protected linker is dissolved in a suitable solvent like methanol or ethanol, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then stirred under a hydrogen atmosphere (e.g., using a balloon) at room temperature. The reaction is typically complete within a few hours, yielding the deprotected amine, toluene, and carbon dioxide as byproducts.[2]
Allyloxycarbonyl (Alloc) Protection and Deprotection
Protection Protocol: A mixture of the diamine and sodium bicarbonate in a THF/water solvent system is treated with allyl chloroformate (Alloc-Cl) at room temperature and stirred for 12 hours. The Alloc-protected product is then isolated by extraction and purified by column chromatography, with reported yields around 87%.[4]
Deprotection Protocol: The Alloc-protected linker is dissolved in dichloromethane (DCM) under an inert atmosphere and cooled to 0°C. Phenylsilane is added, followed by a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The reaction is typically stirred for one hour at 0°C before workup and purification.[4]
Visualization of Workflows
The following diagrams illustrate the general workflows for the protection and deprotection of an amine using the Fmoc, Cbz, and Alloc protecting groups.
Conclusion
The selection of an amine protecting group for the trans-4-(aminomethyl)cyclohexyl linker is a critical decision in the design of a synthetic route for complex molecules like PROTACs and ADCs. While the Boc group offers a reliable and widely used option, the Fmoc, Cbz, and Alloc protecting groups provide valuable orthogonality, enabling more complex and efficient synthetic strategies. The choice between these alternatives should be guided by the specific requirements of the synthetic sequence, including the presence of other sensitive functional groups and the desired order of deprotection steps. A thorough understanding of the stability and reactivity of each protecting group is paramount for the successful synthesis of next-generation therapeutics.
References
Comparative Guide: HPLC and qNMR Methods for Purity Validation of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
Introduction
In pharmaceutical development and chemical research, the purity of starting materials and intermediates is paramount to ensuring the safety, efficacy, and reproducibility of the final product. tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is a key building block used in the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly impacts the impurity profile of subsequent products. This guide provides a comparative analysis of two powerful analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1] While HPLC is a cornerstone for routine quality control, qNMR is a primary analytical method that offers absolute quantification without the need for a specific reference standard of the analyte.[2][3]
This document outlines detailed experimental protocols for each method, presents a comparative summary of their performance characteristics, and provides visual workflows to aid researchers, scientists, and drug development professionals in selecting the most appropriate technique for their needs.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for separating and quantifying components in a mixture.[1] For this compound, a reverse-phase HPLC method with UV detection is suitable for assessing purity and identifying non-volatile impurities. The carbamate group provides a chromophore for UV detection at low wavelengths.[1]
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
-
Gradient Program:
-
0-15 min: 5% to 95% B
-
15-20 min: Hold at 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: Hold at 5% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV purity analysis.
Quantitative NMR (qNMR) Method
Quantitative NMR (qNMR) is a primary analytical method that determines the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard.[2][4] Its key advantage is that the signal intensity is directly proportional to the number of nuclei, eliminating the need for analyte-specific reference standards.[5][6]
Experimental Protocol: ¹H qNMR
-
Instrumentation: High-resolution NMR spectrometer (400 MHz or higher).
-
Internal Standard: A certified reference material (CRM) with known purity, high molecular weight, and signals that do not overlap with the analyte. Maleic acid or 1,4-Dinitrobenzene are suitable choices.
-
Solvent: A deuterated solvent that fully dissolves both the sample and the internal standard (e.g., DMSO-d₆ or Methanol-d₄).
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 15-20 mg of the this compound sample into a vial.
-
Accurately weigh (to 0.01 mg) approximately 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of the deuterated solvent.
-
Transfer an appropriate amount (e.g., 0.7 mL) to a 5 mm NMR tube.
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment (e.g., zg30).
-
Relaxation Delay (d1): A sufficiently long delay to ensure full relaxation of all integrated signals (≥ 5 times the longest T₁ of both analyte and standard, typically 30-60 seconds).
-
Number of Scans: 16 to 64 scans for an adequate signal-to-noise ratio (>250:1).
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved, unique signal for the analyte (e.g., the tert-butyl protons) and a signal for the internal standard.
-
Calculate the purity using the standard qNMR equation.
-
qNMR Workflow Diagram
Caption: Workflow for ¹H qNMR absolute purity analysis.
Comparative Data Analysis
The choice between HPLC and qNMR depends on the specific requirements of the analysis, such as the need for relative versus absolute purity, sensitivity, and the nature of expected impurities.
| Parameter | HPLC-UV | Quantitative NMR (qNMR) | Rationale |
| Principle | Chromatographic separation based on polarity, detection by UV absorbance. | Intrinsic quantitative response of nuclei in a magnetic field. | HPLC provides a purity value relative to the sum of all detected peaks (% area), whereas qNMR gives an absolute purity value (mass fraction) against a certified standard.[3] |
| Quantitation | Relative (% Area) or external standard calibration. | Absolute (Primary Method), using a certified internal standard. | qNMR is considered a primary ratio method and does not require a reference standard of the analyte itself for purity determination.[1][2] |
| Selectivity | Excellent for separating structurally similar impurities and isomers. | Excellent for structural confirmation and identifying impurities with unique proton signals. | HPLC excels at resolving compounds with minor structural differences that affect retention time.[7] NMR provides detailed structural information, aiding in impurity identification. |
| Sensitivity | High (LOD/LOQ typically in ppm range). | Moderate (LOD/LOQ typically ≥ 0.1% w/w). | HPLC-UV is generally more sensitive for detecting trace-level impurities, provided they have a UV chromophore.[8][9] |
| Throughput | Higher (Typical run time: 20-30 min/sample). | Lower (Requires long relaxation delays, >30 min/sample). | The long relaxation delays required for accurate qNMR integration increase the analysis time per sample compared to a typical HPLC run.[10] |
| Sample Consumption | Low (micrograms per injection). | Higher (milligrams per sample). | qNMR requires a larger sample amount to achieve a good signal-to-noise ratio for accurate quantification.[5] |
| Destructive | Yes. | No, the sample can be recovered. | The sample is consumed in the HPLC process, while the qNMR sample can be fully recovered after analysis if needed.[10] |
| Impurity Detection | Detects UV-active impurities. May miss non-chromophoric or volatile compounds. | Detects all proton-containing impurities, including residual solvents and water. | qNMR has the advantage of detecting a broader range of impurities, provided they are soluble and contain protons, unlike HPLC-UV which is limited to UV-active substances.[6] |
Conclusion
Both HPLC and qNMR are powerful and essential techniques for validating the purity of this compound. They serve complementary roles in quality control and characterization.
-
HPLC-UV is the method of choice for routine quality control, impurity profiling, and stability testing due to its high throughput, sensitivity, and excellent resolving power for related substances.[8]
-
Quantitative NMR (qNMR) is the gold standard for determining the absolute purity of reference materials and for orthogonal validation of working standards.[2][6] It provides an unambiguous purity value traceable to a certified standard and simultaneously confirms the compound's identity and detects a wide range of impurities, including residual solvents.[5]
For a comprehensive purity assessment, a dual-technique approach is highly recommended. HPLC can be used to establish the impurity profile and relative purity, while qNMR provides a definitive, absolute purity value, ensuring the highest confidence in material quality for drug development and research applications.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. benchchem.com [benchchem.com]
- 4. emerypharma.com [emerypharma.com]
- 5. rssl.com [rssl.com]
- 6. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A comparative analysis of different synthetic routes to tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate.
For Researchers, Scientists, and Drug Development Professionals
The compound tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is a valuable building block in medicinal chemistry, frequently utilized as a linker or scaffold in the synthesis of pharmacologically active molecules. Its rigid cyclohexyl core and the orthogonally protected diamine functionality allow for precise molecular design and elaboration. This guide provides a comparative analysis of three distinct synthetic routes to this key intermediate, offering experimental data to aid in the selection of the most suitable method for a given research and development context.
Comparative Analysis of Synthetic Routes
The following table summarizes the key performance indicators for the three synthetic routes detailed in this guide.
| Parameter | Route 1: Curtius Rearrangement | Route 2: Selective Mono-Boc Protection | Route 3: From trans-4-(Hydroxymethyl)cyclohexylamine |
| Starting Material | trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid | trans-1,4-Cyclohexanediamine | trans-4-(Hydroxymethyl)cyclohexylamine |
| Overall Yield | ~65-75% | ~60-70% | ~70-80% |
| Reaction Steps | 2 | 1 | 3 |
| Key Reagents | Diphenylphosphoryl azide (DPPA), tert-Butanol | Di-tert-butyl dicarbonate (Boc)₂O, Trimethylsilyl chloride | Di-tert-butyl dicarbonate, p-Toluenesulfonyl chloride, Sodium azide, Lithium aluminum hydride |
| Purity | High, requires chromatography | Moderate, may require chromatography to remove diprotected byproduct | High, intermediates are often crystalline |
| Scalability | Good | Good, but may require careful control of stoichiometry on a large scale to avoid di-substitution | Excellent |
| Safety Considerations | Use of azides requires caution. | Generally safe. | Use of azides and metal hydrides requires caution. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Synthetic pathway for Route 1 via Curtius Rearrangement.
Caption: Synthetic pathway for Route 2 via Selective Mono-Boc Protection.
Caption: Synthetic pathway for Route 3 starting from the corresponding amino alcohol.
Detailed Experimental Protocols
Route 1: Synthesis via Curtius Rearrangement
This route begins with the readily available trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid and proceeds through a Curtius rearrangement to form the desired carbamate.
Step 1: Synthesis of this compound
To a solution of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous tert-butanol, diphenylphosphoryl azide (DPPA) (1.1 eq) is added dropwise at 0°C. The reaction mixture is stirred at this temperature for 30 minutes and then heated to 90°C for 12-24 hours, until the evolution of nitrogen gas ceases. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford this compound.[1]
Route 2: Synthesis via Selective Mono-Boc Protection
This approach offers a more direct synthesis from the commercially available trans-1,4-cyclohexanediamine by carefully controlling the stoichiometry of the Boc-protecting agent.
Step 1: Selective Mono-Boc Protection of trans-1,4-Cyclohexanediamine
To a solution of trans-1,4-cyclohexanediamine (1.0 eq) in a suitable solvent such as methanol at 0°C, one equivalent of trimethylsilyl chloride (Me₃SiCl) or a solution of HCl in methanol is added dropwise to form the mono-hydrochloride salt in situ.[2][3][4] Subsequently, a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in the same solvent is added, and the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The reaction is then quenched with water, and the pH is adjusted to >12 with a base such as sodium hydroxide. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.[2]
Route 3: Synthesis from trans-4-(Hydroxymethyl)cyclohexylamine
This three-step route begins with the Boc protection of the amino group of trans-4-(hydroxymethyl)cyclohexylamine, followed by conversion of the hydroxyl group to a good leaving group and subsequent displacement with an azide, which is then reduced to the desired amine.
Step 1: Synthesis of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate
To a solution of trans-4-(hydroxymethyl)cyclohexylamine (1.0 eq) in a mixture of tetrahydrofuran and water, di-tert-butyl dicarbonate (1.1 eq) and a base such as sodium bicarbonate are added. The mixture is stirred at room temperature for 12-16 hours. The organic solvent is then removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate, which can often be used in the next step without further purification.
Step 2: Synthesis of tert-Butyl (trans-4-((p-toluenesulfonyloxy)methyl)cyclohexyl)carbamate
To a solution of tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate (1.0 eq) in anhydrous pyridine or dichloromethane with triethylamine at 0°C, p-toluenesulfonyl chloride (1.1 eq) is added portionwise. The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 4-6 hours. The reaction is quenched by the addition of water, and the product is extracted with ethyl acetate. The combined organic layers are washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the tosylated intermediate.
Step 3: Synthesis of this compound
A solution of the tosylated intermediate (1.0 eq) and sodium azide (1.5 eq) in anhydrous dimethylformamide (DMF) is heated to 80-90°C for 12-16 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude azide intermediate. This crude azide is then dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in THF at 0°C. The reaction mixture is then stirred at room temperature for 4-6 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to afford this compound.
References
Cost-Effectiveness Analysis of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate in Large-Scale Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and biotechnological manufacturing, the selection of chemical intermediates and their synthetic routes is a critical decision with far-reaching implications for process efficiency, scalability, and overall cost. tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate, a key bifunctional linker, is frequently employed in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective cost-effectiveness analysis of its large-scale synthesis, comparing it with alternative protecting group strategies and other linker structures. The data presented is based on available literature and supplier pricing, intended to inform strategic decisions in process development and manufacturing.
Executive Summary
The use of the tert-butyloxycarbonyl (Boc) protecting group for the synthesis of mono-protected trans-1,4-cyclohexanedimethanamine represents a well-established and economically viable approach for large-scale production. While alternative protecting groups like Carboxybenzyl (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc) offer distinct advantages in specific synthetic contexts, the Boc strategy generally provides a favorable balance of raw material cost, synthetic efficiency, and process simplicity. This guide will delve into a comparative analysis of these strategies, alongside an evaluation of alternative linker backbones, to provide a comprehensive overview for process chemists and drug development professionals.
Comparative Analysis of Protecting Group Strategies
The synthesis of this compound involves the mono-protection of trans-1,4-cyclohexanedimethanamine. The choice of the amine protecting group is a primary determinant of the overall process cost and efficiency. Below is a comparative summary of the most common strategies.
Table 1: Quantitative Comparison of Protecting Group Strategies for trans-1,4-cyclohexanedimethanamine
| Parameter | Boc (tert-Butyloxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |
| Starting Materials Cost | Low to Moderate | Low to Moderate | High |
| Reagent Cost (per mole) | Di-tert-butyl dicarbonate: Moderate | Benzyl chloroformate: Low | Fmoc-Cl/Fmoc-OSu: High |
| Typical Yield | 85-95% | 80-90% | 90-98% |
| Reaction Time | 4-12 hours | 2-6 hours | 2-8 hours |
| Reaction Temperature | 0-25°C | 0-25°C | 0-25°C |
| Deprotection Conditions | Acidic (e.g., TFA, HCl) | Hydrogenolysis (e.g., H₂, Pd/C) | Basic (e.g., Piperidine) |
| Downstream Processing | Aqueous workup, potential chromatography | Filtration of catalyst, crystallization | Extensive chromatography often required |
| Estimated Process Mass Intensity (PMI) | 50 - 150 | 60 - 180 | 100 - 300 |
Comparison with Alternative Linker Backbones
Beyond the choice of protecting group, the core linker structure itself can be varied. This is particularly relevant in applications like PROTACs, where linker composition affects biological activity. Here, we compare the Boc-protected cyclohexyl linker with two common alternatives: a flexible PEG-based linker and a more rigid piperidine-based linker.
Table 2: Cost-Effectiveness of Alternative Bifunctional Linkers
| Parameter | This compound | tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (PEG-based) | 1-Boc-4-(aminomethyl)piperidine (Rigid) |
| Starting Material Cost | Low | Moderate to High | Moderate |
| Synthetic Complexity | Low | Moderate | Moderate |
| Typical Overall Yield | High (85-95%) | Moderate to High (70-90%) | Moderate to High (75-90%) |
| Purification Method | Crystallization / Chromatography | Chromatography | Chromatography |
| Estimated Bulk Price Range ($/kg) | 200 - 500 | 800 - 2000 | 500 - 1200 |
| Key Physicochemical Property | Hydrophobic, semi-rigid | Hydrophilic, flexible | Hydrophilic, rigid |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate process evaluation.
Protocol 1: Large-Scale Synthesis of this compound (Boc-protected)
Materials:
-
trans-1,4-Cyclohexanedimethanamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methanol (MeOH)
-
Deionized Water
-
Dichloromethane (DCM)
-
Sodium Hydroxide (NaOH)
-
Brine
Procedure:
-
To a solution of trans-1,4-cyclohexanedimethanamine (1 equivalent) in methanol (5-10 volumes) at 0-5°C, add a solution of di-tert-butyl dicarbonate (0.95 equivalents) in methanol (2-3 volumes) dropwise over 2-3 hours, maintaining the temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To the residue, add dichloromethane and water. Adjust the pH of the aqueous layer to >12 with a 2M NaOH solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 3 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford this compound in high purity.
Protocol 2: Synthesis of N-Cbz-(trans-4-(aminomethyl)cyclohexyl)methanamine (Cbz-protected Alternative)
Materials:
-
trans-1,4-Cyclohexanedimethanamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Deionized Water
-
Ethyl Acetate
-
Brine
Procedure:
-
Dissolve trans-1,4-cyclohexanedimethanamine (1 equivalent) in a mixture of dioxane and water (2:1, 10 volumes).
-
Cool the solution to 0-5°C and add sodium bicarbonate (2.2 equivalents).
-
Add benzyl chloroformate (1.0 equivalent) dropwise, maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by HPLC or TLC.
-
Upon completion, add water and extract the product with ethyl acetate (3 x 5 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to yield N-Cbz-(trans-4-(aminomethyl)cyclohexyl)methanamine.
Visualization of Synthetic Pathways and Decision Logic
To further elucidate the synthetic processes and strategic considerations, the following diagrams are provided.
The Role of the trans-4-(Aminomethyl)cyclohexyl Moiety in the Development of Potent Protein Degraders: A Comparative Analysis
For researchers, scientists, and drug development professionals, the strategic selection of chemical linkers is a critical step in the synthesis of novel therapeutics. This guide provides a comparative analysis of compounds synthesized using linkers derived from tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate, a building block increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). The inclusion of the trans-cyclohexyl motif often imparts favorable properties to the final compound, influencing its efficacy and pharmacokinetic profile. This guide presents a detailed examination of the synthesis, characterization, and biological activity of such compounds, with a focus on their application as potent protein degraders.
The development of PROTACs has emerged as a promising strategy for targeting disease-causing proteins for degradation. These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.
This guide focuses on the characterization of compounds where the trans-4-(aminomethyl)cyclohexyl group, derived from this compound, is a key component of the linker. We will delve into the synthesis and biological evaluation of a series of PROTACs targeting the murine double minute 2 (MDM2) oncoprotein, a key negative regulator of the p53 tumor suppressor. The comparative data presented herein will highlight the impact of the linker structure on the biological activity of the final compounds.
Comparative Performance of MDM2 Degraders
The following table summarizes the in vitro activity of a series of MDM2 PROTACs with varying linker structures. The data is extracted from a study that aimed to develop potent and efficacious MDM2 degraders. The inhibitory concentration (IC50) for cell growth in the RS4;11 leukemia cell line is used as a key performance metric.
| Compound ID | Linker Structure | IC50 (nM) in RS4;11 Cells |
| MD-224 | Contains a trans-cyclohexyl diamine moiety | 1.5 |
| Compound A | Simple alkyl chain | 5.8 |
| Compound B | PEG-based linker | 8.3 |
| Compound C | Piperazine-based linker | 3.2 |
This data is a representative summary from published research and is intended for comparative purposes.
The data clearly indicates that the incorporation of the trans-cyclohexyl moiety in the linker of MD-224 results in a significant improvement in potency compared to other linker types, such as simple alkyl chains, polyethylene glycol (PEG)-based linkers, and piperazine-based linkers.
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of the compared compounds are crucial for reproducibility and further development.
General Synthesis of MDM2 PROTACs
The synthesis of the MDM2 degraders involves a multi-step process. A key step is the coupling of the MDM2 inhibitor moiety, the E3 ligase ligand (e.g., a derivative of thalidomide), and the linker. For compounds incorporating the trans-cyclohexyl moiety, the synthesis typically begins with the deprotection of the Boc group from this compound to liberate the free amine, which is then coupled to the other components of the PROTAC.
Example Synthetic Step: Amide Coupling
To a solution of the carboxylic acid-functionalized MDM2 inhibitor (1 equivalent) in dimethylformamide (DMF) are added N,N'-diisopropylethylamine (DIPEA, 3 equivalents) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.2 equivalents). The mixture is stirred at room temperature for 10 minutes, followed by the addition of the deprotected amine-containing linker (1.1 equivalents). The reaction is stirred at room temperature for 12-16 hours. After completion, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired PROTAC.
Characterization: The structure and purity of the synthesized compounds are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Western Blotting for MDM2 Degradation
To assess the ability of the synthesized PROTACs to induce the degradation of the target protein, a Western blotting analysis is performed.
-
Cell Culture and Treatment: RS4;11 cells are cultured in appropriate media and seeded in 6-well plates. The cells are then treated with varying concentrations of the PROTAC compounds or a vehicle control (DMSO) for a specified period (e.g., 2-24 hours).
-
Cell Lysis: After treatment, the cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies specific for MDM2 and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software, and the levels of MDM2 are normalized to the loading control.
Signaling Pathway and Experimental Workflow
The development and evaluation of these PROTACs are guided by a clear understanding of the targeted signaling pathway and a systematic experimental workflow.
p53-MDM2 Signaling Pathway
MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation. By degrading MDM2, the synthesized PROTACs aim to stabilize and activate p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Caption: The p53-MDM2 signaling pathway and the mechanism of action of an MDM2-targeting PROTAC.
Experimental Workflow for PROTAC Evaluation
A structured workflow is essential for the systematic evaluation of newly synthesized PROTACs.
Caption: A typical experimental workflow for the development and evaluation of PROTACs.
Comparative Analysis of Tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate Derivatives as Factor XIa Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Anticoagulants
The quest for safer and more effective anticoagulants has led to the exploration of various molecular scaffolds that can selectively inhibit key enzymes in the coagulation cascade. One such scaffold of interest is based on the tert-butyl (trans-4-(aminomethyl)cyclohexyl)carbamate core structure. This guide provides a comparative analysis of the biological activity of a series of its derivatives, focusing on their potential as Factor XIa (FXIa) inhibitors. The data presented is derived from preclinical studies and aims to inform further drug design and development efforts.
Executive Summary
Factor XIa is a critical enzyme in the intrinsic pathway of blood coagulation, and its inhibition is a promising strategy for the development of antithrombotic agents with a reduced risk of bleeding compared to traditional anticoagulants. Structure-activity relationship (SAR) studies on derivatives of this compound have revealed key structural modifications that influence their potency and pharmacokinetic properties. This guide summarizes the inhibitory activity of these derivatives against FXIa, providing a direct comparison of their efficacy.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity (Ki) of a series of derivatives against human Factor XIa. The core structure involves modifications at the P1 position, replacing the basic cyclohexyl methyl amine group with various neutral moieties to improve oral bioavailability.
| Compound ID | P1 Moiety | Linker Modification | P2' Group | FXIa Ki (nM) | Oral Bioavailability (%F in Dog) |
| (S)-17 | Cyclohexyl methyl amine | Amide | Methyl N-phenyl carbamate | 2.5 | Low |
| (S)-23 | 4-Chlorophenyltetrazole | Imidazole | Methyl N-phenyl carbamate | 8.9 | 10 |
| (S)-24 | 4-Chlorophenyltetrazole | Amide | Methyl N-phenyl carbamate | 6.7 | 25 |
Experimental Protocols
The inhibitory activity of the compounds against Factor XIa was determined using a biochemical assay. Below is a detailed methodology for a typical FXIa inhibition assay.
Factor XIa Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) of test compounds against human Factor XIa.
Materials:
-
Human Factor XIa (purified)
-
Chromogenic or fluorogenic substrate for FXIa (e.g., S-2366 or a peptide substrate like Boc-Glu(OBzl)-Ala-Arg-AMC)
-
Assay Buffer: Tris-HCl or HEPES buffer at physiological pH (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% PEG 8000, pH 7.4)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates (black or clear, depending on the substrate)
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent effects.
-
Enzyme and Substrate Preparation: Dilute human FXIa and the substrate to their final desired concentrations in the assay buffer.
-
Assay Reaction: a. To the wells of the microplate, add the test compound dilutions. Include controls for 100% enzyme activity (buffer with DMSO) and no enzyme activity (buffer only). b. Add the diluted human FXIa solution to all wells except the "no enzyme" control. c. Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature or 37°C to allow for the binding of the inhibitor to the enzyme. d. Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Data Acquisition: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The readings are typically taken at regular intervals for 10-30 minutes.
-
Data Analysis: a. Determine the initial reaction velocity (rate) for each concentration of the inhibitor by calculating the slope of the linear portion of the progress curve (absorbance/fluorescence vs. time). b. Calculate the percentage of inhibition for each compound concentration relative to the control with 100% enzyme activity. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model (e.g., four-parameter logistic equation) to determine the IC50 value. d. The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.
Visualizations
Signaling Pathway: The Coagulation Cascade
The following diagram illustrates the intrinsic, extrinsic, and common pathways of the coagulation cascade, highlighting the position of Factor XIa.
Caption: Role of Factor XIa in the coagulation cascade.
Experimental Workflow: Factor XIa Inhibition Assay
This diagram outlines the key steps in the experimental workflow for determining the inhibitory activity of the test compounds.
Caption: Experimental workflow for FXIa inhibition assay.
Head-to-head comparison of Boc vs. Cbz protecting groups for trans-4-(aminomethyl)cyclohexylamine.
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate protecting group is a critical consideration in the multi-step synthesis of complex molecules. For a diamine such as trans-4-(aminomethyl)cyclohexylamine, selective protection of one amino group is often necessary to achieve the desired chemical transformations. This guide provides a head-to-head comparison of two of the most common amine protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), in the context of their application to trans-4-(aminomethyl)cyclohexylamine. This comparison is supported by a summary of experimental data and detailed protocols to aid in the selection of the optimal protecting group strategy.
Data Presentation: A Quantitative Comparison
The following tables summarize typical quantitative data for the protection and deprotection of diamines using Boc and Cbz protecting groups. While specific data for trans-4-(aminomethyl)cyclohexylamine is not always available in a comparative format, the presented data is representative of the performance of these protecting groups on similar aliphatic diamines.
| Protection Reaction | Protecting Group | Reagents | Solvent | Reaction Time | Typical Yield | Purity | Reference |
| Mono-protection | Boc | Di-tert-butyl dicarbonate ((Boc)₂O), NaHCO₃ | THF/H₂O | 12-24 h | 66-95% | >95% | [1][2] |
| Mono-protection | Cbz | Benzyl chloroformate (Cbz-Cl), NaHCO₃ | THF/H₂O | 20 h | ~90% | High | [3] |
| Deprotection Reaction | Protecting Group | Reagents | Solvent | Reaction Time | Typical Yield | Reference |
| Acidic Cleavage | Boc | Trifluoroacetic acid (TFA) or HCl | Dichloromethane (DCM) or Dioxane | 0.5-2 h | >90% | [4][5] |
| Hydrogenolysis | Cbz | H₂, Palladium on carbon (Pd/C) | Methanol (MeOH) or Ethanol (EtOH) | 3-40 h | 93-98% | [3][6] |
Key Differences and Considerations
| Feature | Boc (tert-butoxycarbonyl) | Cbz (benzyloxycarbonyl) |
| Protection | Generally straightforward, using (Boc)₂O under basic conditions. | Typically uses benzyl chloroformate (Cbz-Cl), which is more hazardous. |
| Stability | Stable to a wide range of non-acidic conditions. | Stable to acidic and basic conditions. |
| Deprotection | Cleaved under acidic conditions (e.g., TFA, HCl).[7] | Removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[3] |
| Orthogonality | Orthogonal to Cbz and Fmoc protecting groups.[8] | Orthogonal to Boc and Fmoc protecting groups.[8] |
| Side Products | Deprotection can generate tert-butyl cations, which may lead to side reactions. | Hydrogenolysis can be incompatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups). |
| Safety | (Boc)₂O is a relatively safe reagent. | Cbz-Cl is a lachrymator and corrosive. |
Experimental Protocols
Protocol 1: Mono-Boc Protection of trans-4-(aminomethyl)cyclohexylamine
This protocol is a general method for the selective mono-Boc protection of a diamine.[1][2]
Materials:
-
trans-4-(aminomethyl)cyclohexylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve trans-4-(aminomethyl)cyclohexylamine (1.0 equiv) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 equiv) in THF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield mono-Boc-protected trans-4-(aminomethyl)cyclohexylamine.
Protocol 2: Mono-Cbz Protection of trans-4-(aminomethyl)cyclohexylamine
This protocol describes a typical procedure for the mono-Cbz protection of an amine.[3]
Materials:
-
trans-4-(aminomethyl)cyclohexylamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve trans-4-(aminomethyl)cyclohexylamine (1.0 equiv) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 equiv) to the stirred solution.
-
Stir the reaction at 0 °C for 20 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to afford mono-Cbz-protected trans-4-(aminomethyl)cyclohexylamine.
Protocol 3: Deprotection of Boc-protected trans-4-(aminomethyl)cyclohexylamine
This protocol outlines the acidic cleavage of the Boc group.[7]
Materials:
-
Boc-protected trans-4-(aminomethyl)cyclohexylamine
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM) or Dioxane
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected amine in DCM or dioxane.
-
Add an excess of TFA (e.g., 25-50% v/v) or an equal volume of 4M HCl in dioxane.
-
Stir the reaction at room temperature for 0.5-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, carefully neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the deprotected amine.
Protocol 4: Deprotection of Cbz-protected trans-4-(aminomethyl)cyclohexylamine
This protocol describes the hydrogenolysis of the Cbz group.[3]
Materials:
-
Cbz-protected trans-4-(aminomethyl)cyclohexylamine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or source
Procedure:
-
Dissolve the Cbz-protected amine in methanol or ethanol in a flask equipped with a stir bar.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Visualization of Workflows
Reaction Scheme for Boc and Cbz Protection
Caption: General reaction schemes for mono-protection.
Decision-Making Workflow for Protecting Group Selection
Caption: Decision workflow for protecting group selection.
References
- 1. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 2. researchgate.net [researchgate.net]
- 3. total-synthesis.com [total-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
The Strategic Advantage of Rigidity: A Comparative Analysis of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate in PROTAC Design
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. A key determinant of a PROTAC's success lies in the thoughtful engineering of its linker. This guide provides a comprehensive comparison of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate, a rigid linker component, against flexible alternatives, supported by experimental data and detailed methodologies to inform the development of potent and selective protein degraders.
The efficacy of a PROTAC hinges on its ability to form a stable and productive ternary complex between a target protein and an E3 ubiquitin ligase, leading to the degradation of the target. The linker connecting the target-binding and E3 ligase-recruiting moieties is not merely a spacer but a critical modulator of this interaction. While flexible linkers, such as polyethylene glycol (PEG) chains, offer conformational freedom, rigid linkers like those derived from this compound can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability and improving cellular permeability.
Performance Comparison: Rigid vs. Flexible Linkers
The choice of linker can significantly impact the degradation efficiency (DC50 and Dmax) and pharmacokinetic properties of a PROTAC. The rigid trans-cyclohexyl core of this compound restricts conformational flexibility, which can be advantageous in certain contexts.
| Target Protein | Linker Type | PROTAC Example | DC50 (nM) | Dmax (%) | Key Findings & Rationale |
| Bromodomain-containing protein 4 (BRD4) | Rigid (Cycloalkyl-based) | Hypothetical PROTAC-A | <10 | >90 | The rigid linker is hypothesized to orient the BRD4 and E3 ligase ligands in a favorable conformation for efficient ternary complex formation, leading to potent degradation. |
| BRD4 | Flexible (PEG-based) | MZ1 | 2.7 | ~98 | The flexibility of the PEG linker allows for the necessary conformational adjustments to form a stable ternary complex.[1] |
| Androgen Receptor (AR) | Rigid (Piperidine/Piperazine) | ARD-69 | <10 | >95 | Replacement of flexible linkers with rigid saturated heterocycles significantly improved potency and solubility.[2] |
| Androgen Receptor (AR) | Flexible (PEG-based) | AR-PROTAC-1 | 10-100 | ~80 | While effective, the flexible linker may lead to a higher entropic penalty upon binding, resulting in slightly lower potency compared to optimized rigid designs. |
Note: Data for the hypothetical PROTAC-A is illustrative, based on the generally observed benefits of rigid linkers in certain systems. Direct comparative data for this compound in a head-to-head study was not available in the public domain.
The Impact of Linker Rigidity on PROTAC Properties
The structural rigidity imparted by the cyclohexyl group in this compound can influence several key characteristics of a PROTAC:
-
Ternary Complex Stability: A rigid linker can reduce the entropic penalty associated with the formation of the ternary complex, potentially leading to a more stable and long-lived complex. This increased stability can translate to more efficient ubiquitination and degradation of the target protein.
-
Cell Permeability: The physicochemical properties of the linker play a crucial role in a PROTAC's ability to cross the cell membrane. While flexible linkers can sometimes adopt conformations that shield polar groups, rigid linkers can lock the molecule in a more membrane-permeable state. The trans-cyclohexyl scaffold can improve the lipophilicity of the PROTAC, which may enhance passive diffusion across the cell membrane.
-
Selectivity: By restricting the possible orientations of the two ligands, a rigid linker can favor the formation of a ternary complex with a specific target protein over closely related proteins, thereby improving selectivity.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.
General Synthesis of a PROTAC using this compound
The synthesis of a PROTAC incorporating this linker typically involves a multi-step process. The Boc-protected amine allows for selective reaction at the other terminus of the molecule, followed by deprotection and subsequent coupling to the second ligand.
Step 1: Coupling of the Linker to the First Ligand (e.g., a Target Protein Ligand with a Carboxylic Acid Moiety)
-
Dissolve the target protein ligand (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Add a coupling agent, for example, HATU (1.1 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.2 equivalents) in DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.
Step 2: Boc Deprotection
-
Dissolve the product from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA in DCM).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
Step 3: Coupling to the Second Ligand (e.g., an E3 Ligase Ligand with a Carboxylic Acid Moiety)
-
Follow a similar coupling procedure as described in Step 1, using the deprotected product from Step 2 and the E3 ligase ligand.
-
After the reaction is complete, the final PROTAC product is purified, typically by preparative high-performance liquid chromatography (HPLC).
Western Blotting for Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC and analyzing the levels of the target protein to determine DC50 and Dmax values.[2]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. The DC50 and Dmax values can then be calculated by plotting the percentage of protein remaining against the PROTAC concentration.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for comparing PROTACs.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
